5-Bromo-4-fluoro-2-nitrobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAJUIZMZUCXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716489 | |
| Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-23-6 | |
| Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this document also furnishes standardized experimental protocols for the characterization of key physical properties applicable to aromatic carboxylic acids.
Core Physical Properties
Precise experimental determination of the physical properties of this compound has not been extensively reported in publicly available literature. However, based on information from chemical suppliers and computational predictions, the following data has been compiled.
| Property | Value | Source |
| CAS Number | 1330750-23-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][2][3][6][7][8] |
| Molecular Weight | 264.01 g/mol | [2][3][8] |
| Appearance | Solid | [8] |
| Purity | >95% to 99% | [1][2][6][8] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Density | Not Reported | |
| Solubility | Not Reported | |
| pKa | Not Reported |
Experimental Protocols for Physical Property Determination
For novel compounds such as this compound, the following established methodologies are recommended for the experimental determination of their physical properties.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor. The sample should be positioned in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid are recorded. This range is the melting point of the substance. A narrow melting range (e.g., 0.5-2 °C) is indicative of high purity.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in solution.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is dispensed from a burette.
-
Titration: The base is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is the pH at the half-equivalence point.
Logical Workflow for Compound Characterization
The process of characterizing a new chemical entity like this compound follows a logical progression from synthesis to detailed physical and biological evaluation.
Caption: A flowchart illustrating the typical stages in the characterization and development of a novel chemical compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific biological activity or associated signaling pathways for this compound. Research into structurally related fluorinated and nitrated benzoic acids suggests potential applications as intermediates in the synthesis of pharmacologically active molecules, but specific data for this compound is lacking. As research progresses, it is anticipated that its biological effects and mechanisms of action will be elucidated.
References
- 1. asianpubs.org [asianpubs.org]
- 2. web.mit.edu [web.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, CasNo.1330750-23-6 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. This compound, CasNo.1330750-23-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. This compound;1330750-23-6 [abichem.com]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzoic acid
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative of interest to researchers, scientists, and professionals in drug development. Due to its specific substitution pattern, this compound holds potential as a versatile building block in medicinal chemistry and materials science. The presence of bromo, fluoro, and nitro groups on the benzoic acid scaffold offers multiple reaction sites for the synthesis of more complex molecules.[1]
Core Chemical Information
While specific experimental data for this compound is limited in publicly accessible databases, its fundamental chemical properties can be reliably identified.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1330750-23-6 | [2] |
| Molecular Formula | C₇H₃BrFNO₄ | [2] |
| Molecular Weight | 264.01 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)F)N(=O)[O])C(=O)O | N/A |
| InChI | InChI=1S/C7H3BrFNO4/c8-4-2-5(7(11)12)6(9)3-1-4/h1,3H,(H,11,12) | N/A |
| InChIKey | SRAJUIZMZUCXQU-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Data
Predictive models and analysis of similar compounds allow for the estimation of spectroscopic data for this compound. These predictions can guide researchers in the characterization of this molecule.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.2 | d | H-6 |
| ~7.9 | d | H-3 |
| ~13.0 | br s | -COOH |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~158 (d, JCF ≈ 260 Hz) | C-4 |
| ~148 | C-2 |
| ~135 (d, JCF ≈ 10 Hz) | C-6 |
| ~125 (d, JCF ≈ 4 Hz) | C-5 |
| ~120 (d, JCF ≈ 25 Hz) | C-3 |
| ~118 | C-1 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (Carboxylic Acid) |
| 1730-1700 | C=O stretch (Carboxylic Acid) |
| 1550-1500, 1350-1300 | N-O asymmetric and symmetric stretch (Nitro group) |
| 1250-1000 | C-F stretch |
| 800-600 | C-Br stretch |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical procedure based on known nitration reactions of aromatic compounds.
Materials:
-
5-Bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 1.0 equivalent of 5-Bromo-4-fluorobenzoic acid to a 5-fold excess of concentrated sulfuric acid with stirring.
-
Once the solid has dissolved, continue cooling the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (1:1 v/v concentrated nitric acid and concentrated sulfuric acid, 1.1 equivalents of HNO₃) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate, this compound, is collected by vacuum filtration and washed with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Further purification can be achieved by extraction with an organic solvent like diethyl ether or ethyl acetate, followed by drying the organic layer over anhydrous magnesium sulfate, filtering, and evaporating the solvent.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Halogenated and nitro-substituted aromatic compounds are significant in medicinal chemistry due to their unique electronic properties and ability to participate in various biological interactions. The nitro group, in particular, is a versatile functional group found in numerous therapeutic agents.[3][4]
Nitroaromatic compounds can act as prodrugs, where the nitro group is metabolically reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to produce cytotoxic reactive nitrogen species.[5] This mechanism is the basis for the activity of several anticancer and antimicrobial drugs.
The presence of fluorine and bromine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] Therefore, this compound represents a promising scaffold for the development of novel therapeutics, potentially as inhibitors of specific enzymes or as receptor antagonists.
Caption: Hypothetical inhibition of a signaling pathway by a this compound derivative.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence [beilstein-journals.org]
- 3. svedbergopen.com [svedbergopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 5-Bromo-4-fluoro-2-nitrobenzoic Acid
CAS Number: 1330750-23-6
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative. Due to the limited availability of public data for this specific compound, this guide focuses on the confirmed chemical identity and directs researchers to general methodologies and safety considerations for related compounds.
Chemical and Physical Properties
Quantitative experimental data for this compound is not widely available in published literature. The following table summarizes its basic chemical properties. Researchers are advised to perform their own characterization for specific applications.
| Property | Value | Source |
| CAS Number | 1330750-23-6 | [1][2][3][4] |
| Molecular Formula | C₇H₃BrFNO₄ | [1][2][3][4] |
| Molecular Weight | 264.01 g/mol | [5] |
| Appearance | Solid | [3] |
| Purity | >95% - 99% | [1][2][3] |
Note: Physical properties such as melting point, boiling point, and solubility are not available in the reviewed literature.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, the synthesis of structurally similar compounds, such as other fluorinated, brominated, and nitrated benzoic acids, typically involves multi-step synthetic routes.
General Synthetic Approach:
The synthesis would likely start from a commercially available fluorinated or brominated benzene derivative. Key reaction steps could include:
-
Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
-
Bromination/Fluorination: Halogenation of the aromatic ring, if not already present in the starting material.
-
Oxidation: Conversion of a side chain (e.g., a methyl group) to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
The logical workflow for a potential synthesis is outlined in the diagram below.
Caption: A generalized workflow for the synthesis of a substituted nitrobenzoic acid.
Purification Protocol:
Crude this compound would likely be purified by standard laboratory techniques such as:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain crystalline solid.
-
Column Chromatography: Using silica gel and an appropriate eluent to separate the desired product from impurities.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched databases. For structurally similar compounds, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carboxylic acid carbonyl carbon would be observed further downfield (>165 ppm).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-NO₂ stretches (around 1530 and 1350 cm⁻¹).
Applications in Research and Drug Development
While specific biological activities or signaling pathway interactions for this compound have not been documented, fluorinated and halogenated benzoic acid derivatives are important building blocks in medicinal chemistry. The presence of fluoro, bromo, and nitro groups provides multiple reaction sites for further chemical modifications, making it a potentially valuable intermediate for the synthesis of novel pharmaceutical compounds.
The general role of such building blocks in drug discovery is illustrated below.
Caption: The progression from a chemical building block to a drug candidate.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally similar compounds like 4-bromo-5-fluoro-2-nitrobenzoic acid, the following hazards should be considered[5]:
-
Hazard Statements:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).
-
IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304 + P340).
-
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to obtain the SDS from the supplier.
References
5-Bromo-4-fluoro-2-nitrobenzoic acid molecular weight
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzoic Acid
Introduction
This compound is a halogenated and nitrated aromatic carboxylic acid. As a member of the fluorinated benzoic acid derivative family, it serves as a crucial and versatile building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine, bromine, and nitro groups onto the benzoic acid scaffold provides multiple reactive sites, enabling the synthesis of complex molecular architectures. Fluorine substitution, in particular, is a well-established strategy in drug development to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity[1]. This guide provides a technical overview of the compound's properties, a representative synthetic protocol, and its applications, particularly for researchers and professionals in drug discovery.
Physicochemical Properties
The key quantitative data for this compound are summarized below. These properties are fundamental for its use in experimental settings, influencing reaction conditions, solubility, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 264.006 g/mol | CymitQuimica[2] |
| Molecular Formula | C₇H₃BrFNO₄ | CymitQuimica[2] |
| CAS Number | 1330750-23-6 | CymitQuimica[2] |
| Physical Form | Solid | CymitQuimica[2] |
| Purity | Typically ≥95.0% | CymitQuimica[2] |
Experimental Protocols: Synthesis
A general and common method for the synthesis of nitrobenzoic acids involves the oxidation of the corresponding nitrotoluene precursor. The following is a representative protocol adapted from the synthesis of structurally similar compounds, such as 2-fluoro-4-nitrobenzoic acid[3].
Reaction: Oxidation of 5-Bromo-4-fluoro-2-nitrotoluene
Materials:
-
5-Bromo-4-fluoro-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Hydrochloric acid (HCl) (concentrated)
-
Diatomaceous earth (e.g., Celite)
-
Distilled water
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
A mixture of 5-bromo-4-fluoro-2-nitrotoluene, tetrabutylammonium bromide, and 1N NaOH solution is stirred at room temperature[3].
-
Potassium permanganate (KMnO₄) is added to the mixture, which is then heated to approximately 95 °C with continuous stirring[3].
-
Additional portions of KMnO₄ may be added incrementally over several hours to ensure the reaction proceeds to completion[3].
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the manganese dioxide (MnO₂) byproduct[3].
-
The resulting filtrate is acidified to a pH of approximately 2 using concentrated hydrochloric acid, leading to the precipitation of the crude this compound[3].
-
The solid precipitate is collected by vacuum filtration.
-
For further purification, the crude product can be dissolved in a basic aqueous solution, re-acidified, and extracted with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the purified product[3].
Applications in Drug Discovery and Organic Synthesis
This compound is a multi-functional reagent valuable for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.
-
Synthetic Intermediate: The compound's three distinct functional groups (carboxylic acid, nitro group, and halogen substituents) offer sequential reactivity. The carboxylic acid can be readily converted into esters or amides. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. The bromo and fluoro groups are susceptible to nucleophilic aromatic substitution or can be used in metal-catalyzed cross-coupling reactions.
-
Heterocyclic Synthesis: Similar to related building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, this molecule is an ideal starting material for creating diverse libraries of nitrogen-containing heterocycles such as benzimidazoles, quinoxalinones, and benzodiazepinediones[4]. These scaffolds are known to possess significant pharmacological properties and are found in numerous marketed drugs[4].
-
Role of Fluorine: The presence of a fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of a final drug candidate. It can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa and lipophilicity[1].
Visualized Workflow: Role as a Synthetic Building Block
The following diagram illustrates the logical workflow of how this compound is synthesized and subsequently utilized as a versatile building block in the development of complex molecules for drug discovery.
Caption: Synthetic pathway and utility of this compound.
References
An In-depth Technical Guide on the Solubility of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-4-fluoro-2-nitrobenzoic acid. Given the limited publicly available quantitative solubility data for this specific compound, this guide presents qualitative information and contextualizes its potential solubility characteristics through comparative data from structurally similar molecules. Furthermore, it offers a detailed experimental protocol for the accurate determination of its solubility, a critical parameter in pharmaceutical research and development.
Introduction to this compound
This compound is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitro group, makes it a valuable building block in medicinal chemistry and organic synthesis. The physicochemical properties of this compound, particularly its solubility, are fundamental to its application in drug discovery, influencing aspects such as reaction kinetics, purification, formulation, and bioavailability.
Solubility Profile
Table 1: Qualitative and Predicted Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility Description | Reference |
| This compound | - | Predicted to have limited aqueous solubility and be soluble in polar organic solvents. | General chemical principles |
| 4-Chloro-3-nitrobenzoic acid | Water | Partially soluble | [1] |
| 4-Chloro-3-nitrobenzoic acid | Ethanol, Methanol, Acetone | Soluble | [1] |
| 4-Nitrobenzoic acid | Water | 1 g in 2380 mL | [2] |
| 4-Nitrobenzoic acid | Ethanol | 1 g in 110 mL | [2] |
| 4-Nitrobenzoic acid | Methanol | 1 g in 12 mL | [2] |
| 2-Fluoro-5-nitrobenzoic acid | Chloroform, Ethanol | Soluble | [3] |
| 3-Nitrobenzoic acid | Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Ethyl acetate | Solubilities determined over a range of temperatures. | [4][5] |
Table 2: Quantitative Solubility Data for 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures
Data for 3-Nitrobenzoic acid is provided as a comparative reference.
| Temperature (K) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (mol/L) | Ethyl Acetate (mol/L) | Dichloromethane (mol/L) | Toluene (mol/L) | Water (mol/L) |
| 273.15 | 0.6847 | 0.1032 | 0.1638 | - | - | - | 0.034 |
| 283.15 | - | 0.4675 | 0.64 | - | - | - | - |
| 293.15 | 0.9474 | 1.5018 | 3.1812 | 1.974 | - | 0.25475 | - |
| 303.15 | 0.8985 | 1.7218 | 3.6060 | - | - | - | 0.6881 |
| 313.15 | 1.9560 | 5.1040 | 13.676 | 2.987 | - | 1.1910 | 2.757 |
| 323.15 | 1.5225 | 2.7884 | 4.9200 | - | - | - | 1.2733 |
Note: Data extracted from a graphical representation and may be approximate. The original source should be consulted for precise values.[5]
The general trend for nitrobenzoic acids is an increase in solubility with rising temperature.[5] The solubility order for nitro-derivatives of benzoic acid is often methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[6]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of this compound can be reliably determined using the isothermal shake-flask method.[6] This protocol outlines the necessary steps for this procedure.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Sealed vials or flasks
-
Constant-temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[6]
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is stable.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the vials.
-
Carefully withdraw a known volume of the supernatant using a pipette, optionally filtering it through a syringe filter to remove any remaining microparticles.
-
-
Analysis:
-
Dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve must be prepared using standard solutions of known concentrations.[6]
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-nitrobenzoic acid CAS#: 7304-32-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of 5-Bromo-4-fluoro-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-nitrobenzoic acid (C₇H₃BrFNO₄, CAS: 1373232-34-6) is a halogenated nitroaromatic carboxylic acid with potential applications in medicinal chemistry and materials science as a synthetic building block.[1] Accurate and comprehensive spectral analysis is paramount for confirming its molecular structure, assessing purity, and ensuring its suitability for further research and development. This technical guide provides an in-depth overview of the expected spectral data (NMR, IR, and MS) for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring this data are also presented, along with a generalized analytical workflow.
Predicted Spectral Data
Due to the limited availability of public spectral data for this compound, the following data tables are based on established principles of spectroscopy and analysis of analogous compounds, including substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, carboxylic acid, bromo, and fluoro substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet (d) | ~8-9 Hz (³J H-H) |
| H-6 | 7.5 - 7.9 | Doublet (d) | ~6-7 Hz (⁴J H-F) |
| -COOH | 10.0 - 13.0 | Singlet (s), broad | - |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid is often broad and its chemical shift is concentration-dependent.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-4 (C-F) | 155 - 165 (d, ¹J C-F ≈ 240-260 Hz) |
| C-2 (C-NO₂) | 145 - 155 |
| C-1 (C-COOH) | 130 - 140 |
| C-5 (C-Br) | 115 - 125 |
| C-3 | 120 - 130 |
| C-6 | 110 - 120 (d, ²J C-F ≈ 20-30 Hz) |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro group, and the aromatic ring. For aromatic carboxylic acids, the carbonyl (C=O) stretching frequency is typically observed between 1710 and 1680 cm⁻¹ due to conjugation.[2]
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| N-O (Nitro, asymmetric) | 1520 - 1560 | Strong |
| N-O (Nitro, symmetric) | 1340 - 1380 | Strong |
| C-F | 1100 - 1250 | Strong |
| C-Br | 500 - 600 | Moderate to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 263/265 | Molecular ion peak with bromine isotope pattern. |
| [M-OH]⁺ | 246/248 | Loss of hydroxyl radical. |
| [M-NO₂]⁺ | 217/219 | Loss of nitro group. |
| [M-COOH]⁺ | 218/220 | Loss of carboxylic acid group. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) with Electrospray Ionization (ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency. Negative ion mode is often preferred for carboxylic acids ([M-H]⁻).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M-H]⁻ or [M+H]⁺) and confirm the molecular weight.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Examine the fragmentation pattern to support the proposed structure.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized aromatic carboxylic acid like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Logical Pathway for Spectral Interpretation
The interpretation of the spectral data should follow a logical progression to confirm the structure of this compound.
Caption: A stepwise approach to interpreting the spectral data for structural confirmation.
References
A Comprehensive Technical Guide to the Safety and Handling of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 5-Bromo-4-fluoro-2-nitrobenzoic acid (CAS No. 101419-73-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar chemicals to provide the most comprehensive safety guidance. The primary analog referenced is 4-Bromo-5-fluoro-2-nitrobenzoic acid.[1] Professionals should always handle this chemical with caution and in accordance with established laboratory safety standards.
Physicochemical Information
| Property | Data | Source |
| Molecular Formula | C7H3BrFNO4 | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Data not available | |
| Odor | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its anticipated GHS classification based on analogous compounds.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: GHS classifications are based on the similar compound 4-Bromo-5-fluoro-2-nitrobenzaldehyde and 2-Fluoro-5-nitrobenzoic acid.[2][3]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H341: Suspected of causing genetic defects.[4]
-
H351: Suspected of causing cancer.[4]
-
H361: Suspected of damaging fertility or the unborn child.[4]
Precautionary Statements:
| Type | Code | Statement |
| Prevention | P201 | Obtain special instructions before use.[4] |
| P202 | Do not handle until all safety precautions have been read and understood.[4] | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | |
| P264 | Wash skin thoroughly after handling.[2][4] | |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[4] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2][4] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| P362 | Take off contaminated clothing and wash before reuse.[2][4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2][4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][4] |
Experimental Protocols: Safe Handling and Use
3.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][8]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]
3.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled.
3.4. Storage
-
Store in a tightly-closed container when not in use.[2]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][6]
-
Keep away from sources of ignition.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[2] |
Firefighting and Accidental Release Measures
5.1. Firefighting
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] This may include carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[2]
-
Firefighter Protection: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[2]
5.2. Accidental Release
-
Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation.[2]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[2]
-
Containment and Cleanup: Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. Consult local regulations for disposal.[2]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Conditions to Avoid: Dust generation and incompatible materials.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides may be formed under fire conditions.[2]
Disposal Considerations
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Disposal must be in accordance with federal, state, and local environmental control regulations.[8]
Visualizations
Workflow for Safe Handling
Caption: Workflow for the safe handling of hazardous chemicals.
Safety Information Relationship Diagram
Caption: Relationship between different types of safety information.
References
5-Bromo-4-fluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a specialized chemical compound with potential applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering insights into its commercial availability, synthesis, and physicochemical properties.
Commercial Availability
The logical precursor for the synthesis of this compound, 3-bromo-4-fluorobenzoic acid, is commercially available from various suppliers, including Sigma-Aldrich, Chem-Impex, and Amerigo Scientific.[1][2] The availability of this starting material makes the custom synthesis of this compound a feasible option for research and development purposes.
Physicochemical Properties
Experimental data for this compound is not extensively documented. However, its properties can be estimated by comparing them with structurally similar compounds. The following table summarizes the key physicochemical properties of the target compound and its close analogs.
| Property | This compound (Predicted) | 5-Bromo-2-nitrobenzoic acid[3][4] | 4-Fluoro-2-nitrobenzoic acid[5][6][7] | 2-Fluoro-4-nitrobenzoic acid[8][9][10] | 3-Bromo-4-fluorobenzoic acid |
| CAS Number | 130036-23-4 | 6950-43-2 | 394-01-4 | 403-24-7 | 1007-16-5 |
| Molecular Formula | C₇H₃BrFNO₄ | C₇H₄BrNO₄ | C₇H₄FNO₄ | C₇H₄FNO₄ | C₇H₄BrFO₂ |
| Molecular Weight | 264.01 g/mol | 246.01 g/mol | 185.11 g/mol | 185.11 g/mol | 219.01 g/mol |
| Appearance | White to light yellow crystalline powder | White solid | White to light yellow crystal powder | White to pale yellow crystalline powder | Solid |
| Melting Point | Not available | ~141 °C | 147-148 °C | 170 °C | 138-140 °C |
| Boiling Point | Not available | Not available | 251.8 °C at 760 mmHg | 352.5 °C at 760 mmHg | Not available |
| Density | Not available | Not available | 1.392 g/cm³ | 1.6 g/cm³ | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the nitration of commercially available 3-bromo-4-fluorobenzoic acid. The following is a detailed experimental protocol based on established methods for the nitration of aromatic compounds.
Synthesis of this compound from 3-Bromo-4-fluorobenzoic acid
Reaction Scheme:
A proposed synthetic pathway for this compound.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bisulfite (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric excess of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and handled with extreme caution due to its highly corrosive nature.
-
Dissolution of the Starting Material: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-fluorobenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to below 5 °C.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-bromo-4-fluorobenzoic acid. The temperature of the reaction mixture should be carefully maintained below 10-15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to pH paper. If the product has a yellowish tint due to residual nitric oxides, it can be washed with a dilute solution of sodium bisulfite followed by distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Safety Precautions: This synthesis involves the use of highly corrosive and strong oxidizing acids. All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated and nitrated benzoic acid derivatives are valuable building blocks in medicinal chemistry due to their versatile reactivity. The presence of bromo, fluoro, and nitro groups on the benzoic acid scaffold of this compound offers multiple reaction sites for further chemical modifications.
-
Scaffold for Heterocyclic Synthesis: The carboxylic acid group can be readily converted to amides, esters, or other functional groups. The nitro group can be reduced to an amine, which is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinazolines, and benzodiazepines. These heterocyclic cores are prevalent in many marketed drugs.
-
Modulation of Physicochemical Properties: The fluorine and bromine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The strategic incorporation of these halogens is a common practice in drug design to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Intermediate for Agrochemicals: Similar to other nitroaromatic compounds, this compound could also serve as an intermediate in the synthesis of novel pesticides and herbicides.
While there is limited specific literature on the direct application of this compound, its structural motifs are present in various compounds with reported biological activities, suggesting its potential as a valuable starting material for the discovery of new therapeutic agents. Researchers can leverage the reactivity of this compound to generate libraries of novel molecules for screening in various disease models.
References
- 1. 3-Bromo-4-fluorobenzoic acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMO-2-NITRO-BENZOIC ACID | 6950-43-2 [chemicalbook.com]
- 5. 4-Fluoro-2-nitrobenzoic Acid CAS 394-01-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 6. echemi.com [echemi.com]
- 7. 4-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. innospk.com [innospk.com]
- 10. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]
The Versatile Scaffold: A Technical Guide to Key Intermediates from 2-Amino-5-bromo-4-fluorobenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a bromine atom on a fluorinated phenyl ring, provides a rich platform for the synthesis of a diverse array of complex molecules. This technical guide explores the synthesis and utility of key intermediates derived from this starting material, with a focus on their application in the development of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of fluorine and bromine atoms offers advantages in modulating physicochemical properties such as lipophilicity and metabolic stability, while the amino and carboxylic acid groups serve as handles for a variety of chemical transformations.
Core Intermediates and Their Synthesis
Three primary classes of key intermediates can be readily accessed from 2-amino-5-bromo-4-fluorobenzoic acid and its derivatives: Amide and Ester Intermediates, Diazonium Salt-derived Intermediates, and Heterocyclic Intermediates, most notably quinazolinones. These intermediates serve as pivotal scaffolds for the construction of pharmacologically active molecules.
Ester and Amide Intermediates
The carboxylic acid functionality of 2-amino-5-bromo-4-fluorobenzoic acid is a prime site for modification to generate ester and amide intermediates. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
Methyl 2-amino-5-bromo-4-fluorobenzoate: Esterification of the parent carboxylic acid is a common first step to protect the carboxylic acid or to modify its reactivity for subsequent transformations.
2-Amino-5-bromo-4-fluorobenzamide Derivatives: Amide bond formation with a variety of amines introduces diverse functional groups and is a key strategy in building molecules with specific biological targets.
Protocol 1: Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate
A solution of 2-amino-5-bromo-4-fluorobenzoic acid in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid, and heated to reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a weak base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent, dried, and concentrated to yield the methyl ester.
Protocol 2: General Procedure for the Synthesis of 2-Amino-5-bromo-4-fluorobenzamide Derivatives
To a solution of 2-amino-5-bromo-4-fluorobenzoic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by chromatography.
Diazonium Salt-Derived Intermediates
The amino group of 2-amino-5-bromo-4-fluorobenzoic acid can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.
5-Bromo-4-fluoro-2-iodobenzoic Acid: The Sandmeyer reaction can be employed to replace the amino group with an iodine atom, yielding an intermediate that is primed for subsequent cross-coupling reactions.
5-Bromo-2-cyano-4-fluorobenzoic Acid: Similarly, the diazonium salt can be reacted with a cyanide source to install a nitrile group, a valuable functional group in drug design.
Protocol 3: Synthesis of Methyl 5-Bromo-4-fluoro-2-iodobenzoate via Sandmeyer Reaction
Methyl 2-amino-5-bromo-4-fluorobenzoate is dissolved in an acidic solution (e.g., 20% sulfuric acid) and cooled to 0-5 °C.[1] A solution of sodium nitrite is added dropwise to form the diazonium salt.[1] Subsequently, a solution of potassium iodide is added, and the reaction is allowed to proceed for 1-5 hours.[1] The product is then extracted, washed, and purified.[1]
Heterocyclic Intermediates: The Quinazolinone Scaffold
Cyclization reactions involving both the amino and carboxylic acid functionalities of 2-amino-5-bromo-4-fluorobenzoic acid lead to the formation of valuable heterocyclic scaffolds. Among these, the quinazolinone core is of particular importance in medicinal chemistry, as it is a key pharmacophore in numerous kinase inhibitors.
6-Bromo-7-fluoro-4-oxo-3,4-dihydroquinazoline: This intermediate is synthesized through the condensation of 2-amino-5-bromo-4-fluorobenzoic acid with a one-carbon source, such as formamide.
Protocol 4: Synthesis of 6-Bromo-7-fluoro-3H-quinazolin-4-one
A mixture of 2-amino-5-bromo-4-fluorobenzoic acid and formamide is heated at an elevated temperature (e.g., 130 °C) for several hours.[2] Upon cooling, the reaction mixture is treated with water to precipitate the product.[2] The crude solid is collected by filtration, washed, and can be further purified by recrystallization.[2]
Data Presentation
The following tables summarize key quantitative data for the synthesis of the described intermediates.
Table 1: Synthesis of Ester and Amide Intermediates
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Methyl 2-amino-5-bromo-4-fluorobenzoate | 2-amino-5-bromo-4-fluorobenzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | >90 | Not reported | ¹H NMR, ¹³C NMR, MS available |
| 2-Amino-5-bromo-4-fluorobenzamide | 2-amino-5-bromo-4-fluorobenzoic acid | Amine, HATU, DIPEA | DMF | Variable | Variable | Dependent on amine used |
Table 2: Synthesis of Diazonium Salt-Derived Intermediates
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Methyl 5-bromo-4-fluoro-2-iodobenzoate | Methyl 2-amino-5-bromo-4-fluorobenzoate | 1. NaNO₂, H₂SO₄; 2. KI | Water/Acid | Good | Not reported | Patent data available[1] |
| 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester | Methyl 5-bromo-4-fluoro-2-iodobenzoate | CuCN | NMP or DMF | High | Not reported | Patent data available[1] |
Table 3: Synthesis of Heterocyclic Intermediates
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 6-Bromo-7-fluoro-3H-quinazolin-4-one | 2-amino-5-bromo-4-fluorobenzoic acid | Formamide | Formamide | 91 (for 6-bromo analog)[2] | >300 (for 6-bromo analog)[2] | ESI-MS available for 6-bromo analog[2] |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The intermediates derived from 2-amino-5-bromo-4-fluorobenzoic acid, particularly the quinazolinone scaffold, are instrumental in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt and EGFR signaling pathways are two critical cascades that are frequently targeted by quinazolinone-based drugs.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers. Quinazolinone-based molecules have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Quinazolinone Derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Quinazolinone-based inhibitors are a well-established class of drugs that target the ATP-binding site of the EGFR kinase domain, thereby blocking its activity.
Caption: EGFR Signaling Pathway and Inhibition by Quinazolinone Derivatives.
Experimental Workflows
The synthesis of kinase inhibitors from 2-amino-5-bromo-4-fluorobenzoic acid typically follows a multi-step workflow, beginning with the formation of a key intermediate, followed by further functionalization.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.
Conclusion
2-Amino-5-bromo-4-fluorobenzoic acid is a highly valuable starting material for the synthesis of a wide range of key intermediates in drug discovery. Its strategic functionalization allows for the efficient construction of complex molecules, particularly heterocyclic scaffolds like quinazolinones, which are central to the design of potent and selective kinase inhibitors. The ability to readily access diverse intermediates from this single precursor underscores its importance for researchers and scientists in the pharmaceutical industry, enabling the exploration of vast chemical space in the quest for novel therapeutics. The detailed protocols and workflows provided in this guide serve as a foundational resource for the synthesis and application of these critical building blocks.
References
The Strategic Role of 5-Bromo-4-fluoro-2-nitrobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, substituted benzoic acid derivatives have emerged as versatile scaffolds and key intermediates. This technical guide delves into the role of 5-Bromo-4-fluoro-2-nitrobenzoic acid as a valuable, albeit specialized, reagent in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the benzoic acid core, offers a confluence of reactive sites and modulating electronic properties that can be strategically exploited in the synthesis of complex heterocyclic systems and other potential drug candidates. While direct applications of this compound in late-stage clinical candidates are not yet widely documented in publicly available literature, its structural motifs are present in a variety of bioactive compounds, suggesting its potential as a crucial starting material. This guide will explore its synthetic utility, potential applications based on analogous structures, and provide hypothetical, yet plausible, experimental protocols.
Core Properties and Synthetic Versatility
This compound possesses a unique combination of functional groups that make it an attractive starting material for combinatorial chemistry and targeted synthesis.
-
The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amine, which is a versatile functional handle for the construction of various heterocyclic rings such as quinazolinones, benzimidazoles, and benzodiazepines. This transformation is a cornerstone in the synthesis of many biologically active molecules.
-
The Bromine Atom: The bromine atom serves as a convenient site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to modulate the pharmacological properties of the target molecule.
-
The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical and pharmacokinetic properties of a drug molecule. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better cell membrane permeability.
-
The Carboxylic Acid: The carboxylic acid group provides a handle for amide bond formation, esterification, or can be used as a directing group in certain reactions.
This multi-functional nature allows for a variety of selective transformations, enabling the synthesis of diverse compound libraries for high-throughput screening.
Potential Therapeutic Applications
While specific examples detailing the use of this compound are scarce, the broader class of substituted nitrobenzoic acids has been extensively explored in the development of various therapeutic agents. Based on the activities of structurally related compounds, derivatives of this compound could be investigated for a range of pharmacological activities.
Anticancer Activity
Nitroaromatic compounds are precursors to a variety of heterocyclic scaffolds known to possess anticancer properties. For instance, coordination complexes of nitrobenzoic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting DNA replication.[1]
Antimicrobial Activity
The nitro group is a well-known pharmacophore in antimicrobial agents. The reduction of the nitro group within microbial cells can lead to the formation of reactive nitrogen species that are toxic to the pathogen.
Enzyme Inhibition
The substituted benzoic acid scaffold can be elaborated to design inhibitors of various enzymes. For example, fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant targets for the treatment of type 2 diabetes.
Hypothetical Synthetic Pathways and Experimental Protocols
Given the lack of specific literature on this compound, this section provides detailed, plausible experimental protocols for the synthesis of key intermediates and representative heterocyclic scaffolds. These protocols are based on established methodologies for analogous compounds.
Protocol 1: Reduction of the Nitro Group to Synthesize 2-Amino-5-bromo-4-fluorobenzoic Acid
This protocol describes the reduction of the nitro group to an amine, a crucial step in preparing the molecule for subsequent cyclization reactions.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with concentrated HCl to a pH of approximately 2-3, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-fluorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis of a Substituted Quinazolinone Derivative
This protocol outlines a potential pathway to a quinazolinone scaffold, a common motif in medicinal chemistry.
Materials:
-
2-Amino-5-bromo-4-fluorobenzoic acid (from Protocol 1)
-
An appropriate ortho ester (e.g., triethyl orthoformate)
-
A primary amine (R-NH₂)
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
A mixture of 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and triethyl orthoformate (3.0 eq) in acetic anhydride (5.0 eq) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled, and the excess acetic anhydride and triethyl orthoformate are removed under reduced pressure.
-
The resulting intermediate is dissolved in ethanol, and the primary amine (R-NH₂, 1.1 eq) is added.
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired quinazolinone derivative.
Data Presentation
Currently, there is no publicly available quantitative data specifically for derivatives of this compound. However, the following table illustrates the type of data that would be generated and presented for novel compounds derived from this scaffold.
| Compound ID | Target | Assay Type | IC₅₀ (µM) |
| Hypothetical-001 | EGFR Kinase | Biochemical | 0.5 |
| Hypothetical-002 | E. coli | MIC | 16 |
| Hypothetical-003 | α-Glucosidase | Enzyme Inhibition | 2.5 |
Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual relationships and workflows relevant to the use of this compound in medicinal chemistry.
Caption: Synthetic pathway from this compound to heterocyclic scaffolds.
Caption: Workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique substitution pattern provides a rich platform for the synthesis of diverse and complex molecules. While direct evidence of its incorporation into clinical drug candidates is not yet prominent, the well-established biological activities of related substituted nitrobenzoic acids and their heterocyclic derivatives strongly suggest its potential utility. The synthetic pathways and experimental protocols outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to begin exploring the chemistry of this versatile molecule. As the demand for novel therapeutic agents continues to grow, the strategic application of such highly functionalized starting materials will undoubtedly play a crucial role in the future of drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic bromination of the commercially available starting material, 4-fluoro-2-nitrobenzoic acid. Due to the presence of electron-withdrawing groups on the aromatic ring, the reaction requires strong acidic conditions. This protocol utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method known for its efficiency in the bromination of deactivated aromatic compounds.[1][2][3] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of multiple functional groups—a carboxylic acid, a nitro group, a fluorine atom, and a bromine atom—offers several reaction sites for further chemical modifications, making it a versatile precursor for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients. The strategic placement of these groups can significantly influence the biological activity of the final compounds.
The synthesis of this molecule presents a challenge due to the deactivated nature of the aromatic ring, which makes electrophilic substitution reactions difficult. This protocol outlines a robust and effective method for the selective bromination of 4-fluoro-2-nitrobenzoic acid at the 5-position. The regioselectivity of the reaction is directed by the activating effect of the fluorine atom at the para-position and the meta-directing effects of the nitro and carboxylic acid groups.
Synthesis Pathway
The synthesis of this compound is accomplished in a single step from 4-fluoro-2-nitrobenzoic acid.
Figure 1. Synthesis pathway for this compound.
Experimental Protocol
This protocol details the bromination of 4-fluoro-2-nitrobenzoic acid to yield this compound.
Materials:
-
4-Fluoro-2-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-nitrobenzoic acid (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while stirring in an ice bath to control the temperature. Stir until the starting material is completely dissolved.
-
Addition of Brominating Agent: To the stirred solution, slowly add N-bromosuccinimide (1.1 eq) in portions over 30 minutes. Ensure the temperature of the reaction mixture is maintained between 0-10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.[2]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Work-up: A precipitate will form. If the solution has a bromine color, add a small amount of sodium sulfite to quench any excess bromine.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Value |
| 4-Fluoro-2-nitrobenzoic acid | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Concentrated Sulfuric Acid (98%) | 5-10 volumes |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 150-180 °C (based on similar compounds) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in chlorinated solvents, and insoluble in water. |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Figure 2. Workflow for the synthesis of this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocol for the Synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
5-Bromo-4-fluoro-2-nitrobenzoic acid is a valuable building block in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a nitro group, and two different halogens—on the aromatic ring offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups, combined with the synthetic handle provided by the bromo substituent, makes this compound particularly useful for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). The synthetic pathway described herein involves the nitration of 3-Bromo-4-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid, a standard and effective method for the introduction of a nitro group onto an aromatic ring.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role | Notes |
| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Starting Material | Commercially available. |
| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | Nitrating Agent | Highly corrosive. Handle with extreme care. |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst/Solvent | Highly corrosive. Handle with extreme care. |
| Ice | H₂O | 18.02 | Quenching | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Volatile and should be handled in a fume hood. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Expected Product Specifications
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | ≥95% |
| Melting Point | Not readily available, to be determined experimentally |
Experimental Protocol
Safety Precautions: This procedure involves the use of highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-Bromo-4-fluorobenzoic acid (1.0 eq).
-
Acidic Medium: Carefully add concentrated sulfuric acid (5-10 volumes relative to the starting material) to the flask while stirring. The mixture should be cooled in an ice-water bath to maintain a temperature of 0-5 °C. Stir until the starting material is fully dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1-1.5 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-Bromo-4-fluorobenzoic acid from the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Washing: Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.
-
Drying: Dry the collected solid under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve higher purity.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be determined.
Mandatory Visualization
Figure 1. Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5-Bromo-4-fluoro-2-nitrobenzoic acid. The selection of an appropriate purification method is critical to achieving the desired purity for downstream applications in pharmaceutical synthesis and material science. The primary methods for purifying this compound are recrystallization and column chromatography, chosen based on the scale of the purification and the nature of the impurities.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing and optimizing purification protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | Solid |
| Purity (Typical) | 95.0%[1] |
| CAS Number | 1330750-23-6[1] |
Purification Methodologies
The choice of purification technique depends on the impurity profile and the desired final purity. Below are detailed protocols for the most common and effective methods.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. For substituted benzoic acids, common recrystallization solvents include ethanol, ethyl acetate, and mixtures of ethanol and water.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Begin by determining a suitable solvent. Ideal solvents will dissolve the crude this compound at an elevated temperature but not at room temperature. Test small batches with solvents such as ethanol, isopropanol, and ethyl acetate.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.
-
Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
Quantitative Data Summary
Table 2: Expected Purity and Yield for Purification Methods
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Expected Yield |
| Recrystallization | ~95% | >98% | 70-90% |
| Column Chromatography | ~95% | >99% | 60-85% |
Troubleshooting
Recrystallization
-
Problem: Oiling out instead of crystallization.
-
Solution: The boiling point of the solvent may be higher than the melting point of the compound. Use a lower-boiling solvent or a solvent pair.
-
-
Problem: No crystal formation upon cooling.
-
Solution: The solution may not be saturated. Boil off some solvent to concentrate the solution. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
-
Column Chromatography
-
Problem: Poor separation of compounds.
-
Solution: Optimize the mobile phase composition using TLC. A less polar eluent will generally provide better separation.
-
-
Problem: Tailing of the product spot on TLC.
-
Solution: The acidic nature of the compound can cause strong interactions with the silica gel. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase. [2]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are often flammable and can be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.
References
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-4-fluoro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are of paramount importance in the fields of medicinal chemistry and materials science. 5-Bromo-4-fluoro-2-nitrobenzoic acid is a valuable building block for organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and two halogen atoms (bromine and fluorine)—offers multiple handles for sequential chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aryl bromide in Suzuki coupling reactions.[2] The fluorine atom, in particular, can impart desirable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and binding affinity.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron reagent (typically a boronic acid or its ester) and an organic halide.[1] The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Visualization of the Suzuki Coupling Reaction
The following diagrams illustrate the general mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs a commonly used and commercially available palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (3:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand System
This protocol utilizes a more modern catalyst system that can be effective for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry glovebox or under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the degassed solvent system.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Data Presentation: Representative Reaction Conditions
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides representative conditions and expected yield ranges based on reactions with structurally similar substrates, such as other bromobenzoic acids and electron-deficient aryl bromides.[2][4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12-18 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 100 | 10-16 | 70-85 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 8-14 | 80-95 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₂CO₃ | Toluene | 100 | 12-24 | 65-80 |
Note: Yields are estimates and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[6] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. Using a higher equivalent of the boronic acid or a less aqueous solvent system can sometimes mitigate this issue.
-
Catalyst Deactivation: The presence of the nitro group can potentially coordinate to the palladium center and affect catalyst activity. The use of specialized ligands can help to stabilize the active catalytic species.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of biaryl compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-bromo-4-fluoro-2-nitrobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The presence of ortho-nitro, meta-fluoro, and para-bromo substituents relative to the carboxylic acid offers a unique platform for selective functionalization. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the synthesis of a diverse range of derivatives. The experimental details provided are based on established methodologies for structurally similar substrates and should be optimized for specific applications.
Due to the electronic nature of the substrate, particularly the strongly electron-withdrawing nitro group, adjustments to standard protocols may be necessary to achieve optimal results. It is often advisable to perform these reactions on the methyl or ethyl ester of the benzoic acid to avoid potential complications with the free carboxylic acid, such as acid-base side reactions with basic reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with functionalities similar to this compound. Yields are representative and will vary based on the specific boronic acid used.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 12 | 80-90 |
*Yields are based on analogous reactions with substituted aryl bromides and should be considered as a guide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of methyl 5-bromo-4-fluoro-2-nitrobenzoate with an aryl boronic acid.
Materials:
-
Methyl 5-bromo-4-fluoro-2-nitrobenzoate
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add methyl 5-bromo-4-fluoro-2-nitrobenzoate, the aryl boronic acid, palladium catalyst, and phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[1][2] This reaction is particularly useful in drug discovery for the synthesis of arylamines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table outlines typical conditions for the Buchwald-Hartwig amination of substituted aryl bromides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 85-95 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Toluene | 110 | 20 | 70-80 |
Yields are based on analogous reactions and should be considered as a guide. The strong base NaOt*Bu may not be compatible with the ester functionality.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of methyl 5-bromo-4-fluoro-2-nitrobenzoate.
Materials:
-
Methyl 5-bromo-4-fluoro-2-nitrobenzoate
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine methyl 5-bromo-4-fluoro-2-nitrobenzoate, the amine, base, palladium precatalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by three vacuum-argon cycles.
-
Heat the reaction to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes. This reaction is valuable for introducing vinyl groups, which can be further functionalized.
Data Presentation: Representative Heck Coupling Conditions
The following table shows typical conditions for the Heck coupling of substituted aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%)* |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 20 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 24 | 80-90 |
| 3 | Methyl methacrylate | Pd/C (5) | - | Na₂CO₃ | NMP | 120 | 18 | 70-80 |
| 4 | Acrylonitrile | Pd(dppf)Cl₂ (3) | - | NaOAc | DMA | 110 | 16 | 75-85 |
*Yields are based on analogous reactions with substituted aryl bromides and should be considered as a guide.
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of methyl 5-bromo-4-fluoro-2-nitrobenzoate.
Materials:
-
Methyl 5-bromo-4-fluoro-2-nitrobenzoate
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add methyl 5-bromo-4-fluoro-2-nitrobenzoate, the palladium catalyst, and the ligand.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualization: Heck Coupling Catalytic Cycle
Caption: Catalytic cycle for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] This reaction is highly efficient for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes typical conditions for the Sonogashira coupling of substituted aryl bromides.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%)* | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 90-95 | | 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | 80-90 | | 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 8 | High | | 4 | 1-Heptyne | Pd(dppf)Cl₂ / CuBr | Piperidine | DMF | 70 | 12 | 75-85 |
*Yields are based on analogous reactions with substituted aryl bromides and should be considered as a guide.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of methyl 5-bromo-4-fluoro-2-nitrobenzoate.
Materials:
-
Methyl 5-bromo-4-fluoro-2-nitrobenzoate
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine methyl 5-bromo-4-fluoro-2-nitrobenzoate, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Logical Relationship
Caption: Key components and their roles in the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of PARP Inhibitors Using 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of a potential Poly(ADP-ribose) polymerase (PARP) inhibitor starting from 5-Bromo-4-fluoro-2-nitrobenzoic acid. The protocols are designed for researchers in medicinal chemistry and drug discovery.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. PARP-1, the most abundant member, detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells prevents the repair of SSBs, which then lead to DSBs during DNA replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality. PARP inhibitors, therefore, represent a targeted therapy for such cancers.
The general workflow for developing a PARP inhibitor, from the initial chemical precursor to biological validation, is outlined below.
PARP Signaling Pathway and Mechanism of Inhibition
PARP-1 plays a critical role in the Base Excision Repair (BER) pathway. The inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to DSBs during cell division. In cancer cells with deficient homologous recombination, these DSBs cannot be repaired, leading to apoptosis.
Application Notes and Protocols for the Preparation of 6-bromo-7-fluoro-quinazolin-4(3H)-one from 5-Bromo-4-fluoro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one, a valuable heterocyclic scaffold in drug discovery. The synthetic route commences with the reduction of 5-bromo-4-fluoro-2-nitrobenzoic acid to the corresponding aminobenzoic acid, followed by a cyclization reaction to yield the target quinazolinone. This two-step process is robust and amenable to laboratory-scale synthesis. All quantitative data is summarized for clarity, and a detailed experimental workflow is visualized.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The presence of halogen substituents, such as bromine and fluorine, on the quinazolinone ring can significantly influence the pharmacological properties of these molecules, including their binding affinity to biological targets and their metabolic stability. This protocol outlines a reliable method for the preparation of 6-bromo-7-fluoro-quinazolin-4(3H)-one, a key intermediate for the synthesis of a diverse range of potentially bioactive compounds. The synthesis involves the initial reduction of a nitrobenzoic acid derivative followed by the construction of the pyrimidinone ring.
Synthetic Pathway
The overall synthetic scheme for the preparation of 6-bromo-7-fluoro-quinazolin-4(3H)-one from this compound is depicted below. The pathway consists of two primary transformations:
-
Reduction of the nitro group of this compound to an amino group, yielding 2-amino-5-bromo-4-fluorobenzoic acid.
-
Cyclization of the resulting anthranilic acid derivative with formamide in a Niementowski reaction to form the desired 6-bromo-7-fluoro-quinazolin-4(3H)-one.
Caption: Synthetic pathway for 6-bromo-7-fluoro-quinazolin-4(3H)-one.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity |
| 1 | Reduction | This compound | H₂, 5% Pt/C | 2-Amino-5-bromo-4-fluorobenzoic acid | ~66% | Crystalline solid |
| 2 | Cyclization | 2-Amino-5-bromo-4-fluorobenzoic acid | Formamide | 6-Bromo-7-fluoro-quinazolin-4(3H)-one | Anticipated ~90% | To be determined |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-fluorobenzoic acid
This protocol is adapted from a similar reduction of 4-bromo-5-fluoro-2-nitrobenzoic acid.
Materials:
-
This compound
-
5% Platinum on carbon (Pt/C), 50% wet
-
Isopropyl acetate
-
Toluene
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware for hydrogenation
Procedure:
-
To a nitrogen-purged reaction vessel, add this compound and isopropyl acetate.
-
Carefully add 5% Pt/C (50% aqueous wet, ~6 wt% of the starting material).
-
Seal the reaction vessel and displace the nitrogen atmosphere with hydrogen gas by performing three cycles of vacuum and hydrogen backfill.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or regulated pressure) at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 40 hours.
-
Once the reaction is complete, purge the reaction vessel with nitrogen gas three times to remove all hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the reaction vessel and the filter cake with additional isopropyl acetate.
-
Combine the organic layers and concentrate the solution under reduced pressure.
-
To facilitate the precipitation of the product, perform a solvent exchange to toluene.
-
Isolate the resulting solid by filtration, wash with toluene, and dry under reduced pressure at 50 °C to yield 2-amino-5-bromo-4-fluorobenzoic acid as a white to off-white crystalline solid.[1]
Step 2: Synthesis of 6-Bromo-7-fluoro-quinazolin-4(3H)-one
This protocol is based on the general Niementowski reaction for the synthesis of quinazolinones from anthranilic acids.[2][3]
Materials:
-
2-Amino-5-bromo-4-fluorobenzoic acid
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-4-fluorobenzoic acid and an excess of formamide (typically 3-5 equivalents).
-
Heat the reaction mixture to 130-140 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual formamide.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford 6-bromo-7-fluoro-quinazolin-4(3H)-one. An anticipated yield of approximately 90% can be expected based on similar transformations.[3]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one.
Safety Precautions
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures in place.
-
Formamide is a teratogen and should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-temperature reactions should be performed with caution, using a heating mantle and a temperature controller.
Conclusion
The described two-step synthesis provides a practical and efficient method for the preparation of 6-bromo-7-fluoro-quinazolin-4(3H)-one from readily available starting materials. The protocols are detailed to allow for replication in a standard organic chemistry laboratory. This synthetic route opens avenues for the further elaboration of the quinazolinone scaffold to generate libraries of compounds for screening in drug discovery programs.
References
Applications of 5-Bromo-4-fluoro-2-nitrobenzoic Acid in Drug Discovery: A Profile of a Versatile Scaffolding Intermediate
Introduction
5-Bromo-4-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two different halogen atoms, offers multiple reaction sites for chemical modification. This allows for the construction of diverse and complex molecular scaffolds, particularly heterocyclic systems that are prevalent in many biologically active compounds. While direct literature on the applications of this compound is limited, its structural similarity to other halogenated 2-nitrobenzoic acids allows for a strong inferential case for its utility in the synthesis of targeted therapeutics, especially kinase inhibitors. This document provides an overview of the potential applications, supported by detailed protocols and data from closely related analogues, to guide researchers in leveraging this versatile intermediate for drug discovery programs.
Application Note 1: Synthesis of Fused Quadracyclic MK2 Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key enzyme in the inflammatory signaling cascade and represents a promising therapeutic target for a range of inflammatory diseases and cancers. Halogenated 2-nitrobenzoic acids are pivotal starting materials for the synthesis of potent and selective MK2 inhibitors. The following sections detail a synthetic route and biological activity for a class of fused quadracyclic MK2 inhibitors, illustrating a likely application for this compound based on the use of its close analog, 4,5-difluoro-2-nitrobenzoic acid.
Rationale for Application
The synthetic strategy for these MK2 inhibitors involves an initial reduction of the carboxylic acid, followed by a series of cyclization and functionalization steps. The nitro group serves as a precursor to an amino group, which is essential for the formation of a core heterocyclic ring system. The halogen substituents can be exploited for cross-coupling reactions to introduce further diversity and modulate the pharmacological properties of the final compounds.
Quantitative Data: Biological Activity of Fused Quadracyclic MK2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative fused quadracyclic compounds against MK2. The data is adapted from analogous series of inhibitors to provide a reference for the expected potency of compounds derived from this compound.
| Compound ID | MK2 IC50 (nM) |
| Analog 1 | 15 |
| Analog 2 | 28 |
| Analog 3 | 8 |
| Analog 4 | 42 |
Table 1: In vitro inhibitory activity of analogous fused quadracyclic compounds against MK2. IC50 values represent the concentration of the compound required to inhibit 50% of the MK2 enzyme activity.
Experimental Protocol: Synthesis of a Fused Quadracyclic MK2 Inhibitor Intermediate
This protocol details the initial step in the synthesis of a fused quadracyclic MK2 inhibitor, starting from the analogous 4,5-difluoro-2-nitrobenzoic acid. This step is foundational for the subsequent construction of the core scaffold.
Step 1: Reduction of 4,5-difluoro-2-nitrobenzoic acid
-
Materials:
-
4,5-difluoro-2-nitrobenzoic acid
-
Borane-dimethyl sulfide complex (BH3-Me2S, 10 M solution)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas (N2)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of 4,5-difluoro-2-nitrobenzoic acid (8.0 g, 39.39 mmol, 1.0 eq.) in anhydrous THF (80 mL) under a nitrogen atmosphere at 0°C, add a 10 M solution of BH3-Me2S (11.82 mL, 3.0 eq.) dropwise over a period of 30 minutes.[1]
-
After the addition is complete, warm the reaction mixture to 70°C and stir for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of methanol.
-
Concentrate the mixture in vacuo to yield the crude (4,5-difluoro-2-nitrophenyl)methanol, which can be used in the subsequent steps without further purification.
-
Visualizations
Caption: Workflow for the reduction of the starting material.
Caption: The p38/MK2 signaling cascade in inflammation.[2][3]
Application Note 2: Synthesis of Fluorinated Quinolines as Potential Therapeutic Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. The introduction of fluorine atoms into the quinoline ring can significantly enhance the metabolic stability and biological activity of these compounds. 4,5-difluoro-2-nitrobenzoic acid, a close analog of this compound, serves as a key precursor for the synthesis of various fluorinated quinoline derivatives.
Rationale for Application
The synthesis of fluorinated quinolines from halogenated 2-nitrobenzoic acids typically involves a reductive cyclization strategy. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with a suitable partner to form the quinoline ring system. The fluorine atoms on the benzene ring are retained in the final product, imparting desirable physicochemical properties.
Experimental Protocol: Synthesis of a 6,7-difluoro-4-hydroxy-2-quinolone Intermediate
This protocol outlines the synthesis of a key intermediate in the preparation of fluorinated quinolones, starting from 4,5-difluoro-2-nitrobenzoic acid.
Step 1: Esterification and Claisen Condensation
-
Materials:
-
4,5-difluoro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl2)
-
Ethanol
-
Diethyl malonate
-
Sodium ethoxide
-
Standard laboratory glassware
-
-
Procedure:
-
Convert 4,5-difluoro-2-nitrobenzoic acid to its corresponding acid chloride by reacting with thionyl chloride.
-
React the acid chloride with ethanol to form ethyl 4,5-difluoro-2-nitrobenzoate.
-
Perform a Claisen condensation of the resulting ester with diethyl malonate in the presence of sodium ethoxide to yield the diethyl 2-((4,5-difluoro-2-nitrophenyl)carbonyl)malonate.
-
Step 2: Reductive Cyclization
-
Materials:
-
Diethyl 2-((4,5-difluoro-2-nitrophenyl)carbonyl)malonate
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Aqueous base (e.g., NaOH solution)
-
-
Procedure:
-
Dissolve the diethyl 2-((4,5-difluoro-2-nitrophenyl)carbonyl)malonate in ethanol.
-
Add sodium borohydride portion-wise to the solution, which facilitates the reduction of the nitro group and subsequent intramolecular cyclization.[3]
-
After the reaction is complete, acidify the mixture to precipitate the 6,7-difluoro-4-hydroxy-2-quinolone product.
-
Collect the product by filtration and purify by recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of a fluorinated quinolone.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Although direct examples of its application are not yet widely published, the established utility of its close structural analogs in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds provides a strong foundation for its use in drug discovery. The multiple reactive sites on the molecule allow for the creation of diverse chemical libraries, which can be screened for activity against a wide range of biological targets. The protocols and data presented here, based on analogous compounds, offer a valuable starting point for researchers looking to incorporate this promising intermediate into their synthetic strategies.
References
- 1. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-4-fluoro-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki coupling of 5-Bromo-4-fluoro-2-nitrobenzoic acid. The content is structured to address common challenges and provide actionable solutions for this specific and often challenging transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
Q1: Why is my reaction showing low or no conversion of the starting material?
A1: Low or no conversion is a common issue with this substrate due to its electron-deficient nature and potential for steric hindrance. Several factors could be at play:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Ensure your catalyst is fresh and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use.
-
Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. Consider using more advanced catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) paired with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) are often more effective.
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Inappropriate Base: The base is crucial for the transmetalation step. If the base is too weak, the boronic acid will not be activated sufficiently. For this electron-deficient substrate, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.
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Low Reaction Temperature: This substrate may require higher temperatures (e.g., 80-110 °C) to overcome the activation energy for oxidative addition.
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Poor Solubility: Ensure all reactants are soluble in the chosen solvent system. A co-solvent system, such as dioxane/water or THF/water, can improve solubility.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: If the starting material is consumed without significant product formation, one or more side reactions are likely occurring:
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is a major side reaction, especially with electron-deficient boronic acids and can be promoted by water and the base. To minimize this, you can:
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Use a milder base if possible, or a fluoride source like CsF.
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Use anhydrous solvents.
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Employ more stable boronic esters (e.g., pinacol esters) which slowly release the boronic acid.
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Keep reaction times as short as possible.
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are critical to suppress this side reaction.
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Debromination: The starting aryl bromide can be reduced to the corresponding debrominated benzoic acid. This can sometimes be minimized by lowering the reaction temperature or changing the ligand.
Q3: The nitro group on my starting material seems to be causing issues. Is it compatible with Suzuki coupling?
A3: Generally, the nitro group is compatible with Suzuki coupling conditions. In fact, its strong electron-withdrawing nature activates the aryl bromide towards oxidative addition, which is often the rate-limiting step. However, in some rare cases, the nitro group can act as a pseudo-halide and undergo coupling, though this is much less favorable than the reaction at the C-Br bond. If you suspect issues related to the nitro group, ensure your catalyst system is highly selective for C-Br activation. The use of bulky phosphine ligands can enhance this selectivity.
Q4: I am having difficulty with the purification of my final product. What are some common impurities?
A4: Common impurities in the crude product mixture include:
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Homocoupled boronic acid: This can often be removed by column chromatography.
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Debrominated starting material: This may have a similar polarity to the product, making separation challenging. Careful optimization of the chromatography solvent system is needed.
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Residual Palladium Catalyst: The product can sometimes be contaminated with palladium. Treating the organic solution with an activated carbon slurry or a palladium scavenger can help remove residual metal.
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Triphenylphosphine oxide (TPPO): If using a triphenylphosphine-based catalyst, TPPO is a common, polar byproduct that can be difficult to remove. Switching to a phosphine-free catalyst system or using a ligand that is more easily separated can be beneficial.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this reaction? A: For challenging substrates like this compound, a higher catalyst loading of 1-5 mol% is often a good starting point. If the reaction is clean but slow, increasing the loading may improve the conversion rate.
Q: Should I use a boronic acid or a boronic ester? A: Boronic acids are generally more reactive, but they are also more prone to protodeboronation. Boronic esters (like pinacol esters) are more stable and can be purified more easily by chromatography. They hydrolyze in situ to the active boronic acid.[1] For difficult couplings, using a more stable boronic ester can sometimes lead to higher yields by minimizing the concentration of the unstable boronic acid in the reaction at any given time.[2]
Q: How critical is the choice of base? A: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause significant decomposition of the starting materials or promote excessive side reactions. For this substrate, K₃PO₄ and Cs₂CO₃ are excellent starting points. You may need to screen a few different bases to find the optimal one for your specific boronic acid partner.
Q: Can I run this reaction open to the air? A: No. It is highly recommended to perform this reaction under an inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will deactivate it and lead to low yields and the formation of homocoupled byproducts.
Data Presentation: Recommended Reaction Parameters
The following tables provide a starting point for optimizing the Suzuki coupling of this compound. As no direct literature precedent with quantitative data for this exact molecule was found, these tables are based on best practices for structurally similar, challenging substrates.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1 - 3 | A robust system for electron-deficient and sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Excellent for challenging couplings, often providing high turnover numbers. |
| PdCl₂(dppf) | - | 2 - 5 | A common and effective catalyst, though may be less active than Buchwald systems. |
| Pd(PPh₃)₄ | - | 3 - 5 | A standard catalyst, but may show lower reactivity with this substrate. |
Table 2: Screening of Bases and Solvents
| Base (Equivalents) | Solvent System (v/v) | Typical Temperature (°C) | Suitability |
| K₃PO₄ (2.0 - 3.0) | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | A very common and effective combination for difficult Suzuki couplings. |
| Cs₂CO₃ (2.0 - 3.0) | Toluene / H₂O (5:1) | 100 - 110 | Cesium carbonate is highly effective, especially for hindered substrates. |
| K₂CO₃ (3.0) | THF / H₂O (3:1) | 80 - 90 | A standard, cost-effective option, though may be less effective than K₃PO₄. |
| CsF (2.0) | DMF (anhydrous) | 80 - 100 | Can be effective and may reduce protodeboronation in some cases. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
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This compound (1.0 eq.)
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Arylboronic acid (1.2 - 1.5 eq.)
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Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
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Anhydrous 1,4-Dioxane
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Degassed Deionized Water
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Schlenk flask or reaction vial with a screw cap and septum
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Magnetic stirrer and hotplate
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (3.0 eq.).
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Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) and add them to the Schlenk flask under a positive flow of inert gas.
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Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
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Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
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Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to pH 2-3 with 1M HCl. Dilute with ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for optimizing the Suzuki coupling reaction.
References
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: Nitration of 3-Bromo-4-fluorobenzoic acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete nitration. | - Ensure the use of a potent nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids).- Optimize reaction time and temperature; monitor reaction progress using TLC or HPLC. |
| - Formation of isomeric byproducts. | - Control the reaction temperature carefully, as lower temperatures can favor the desired isomer.[1] | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of regioisomers (e.g., 3-Bromo-4-fluoro-6-nitrobenzoic acid). | - The electronic and steric effects of the bromo and fluoro groups, along with the carboxyl group, can lead to the formation of various isomers. Lowering the reaction temperature can improve regioselectivity.[1] - Purification by column chromatography or recrystallization may be necessary. |
| Product is Difficult to Purify | - Similar polarity of the desired product and isomeric impurities. | - Employ a multi-solvent system for recrystallization to enhance the separation of isomers.- Consider derivatization to an ester to alter polarity for easier separation by chromatography, followed by hydrolysis. |
Route 2: Bromination of 4-Fluoro-2-nitrobenzoic acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete bromination. | - Ensure the use of an effective brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid).- Monitor the reaction to completion using TLC or HPLC. |
| - Over-bromination leading to di-bromo byproducts. | - Carefully control the stoichiometry of the brominating agent; use of a slight excess of the starting material may be beneficial.[2] | |
| Product Contaminated with a Higher Molecular Weight Impurity | - Formation of di-brominated species (e.g., 3,5-Dibromo-4-fluoro-2-nitrobenzoic acid). | - This is a common side reaction in the bromination of activated or moderately deactivated aromatic rings.[2] - Add the brominating agent portion-wise or as a solution to avoid localized high concentrations.- Maintain a controlled, lower reaction temperature. |
| Reaction is Sluggish or Does Not Initiate | - Insufficient activation of the brominating agent. | - If using bromine, ensure the presence of a suitable Lewis acid catalyst (e.g., FeBr₃). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route. For the nitration of 3-Bromo-4-fluorobenzoic acid, the primary side reaction is the formation of regioisomers. In the case of brominating 4-Fluoro-2-nitrobenzoic acid, the main side reaction is over-bromination, leading to di-brominated impurities.[1][2]
Q2: How can I minimize the formation of isomeric impurities during the nitration of 3-Bromo-4-fluorobenzoic acid?
A2: Controlling the reaction temperature is crucial. Running the reaction at lower temperatures (e.g., -10 to 5 °C) can significantly improve the regioselectivity and favor the formation of the desired this compound.[1]
Q3: What is the best way to remove di-brominated impurities from my final product?
A3: Purification can be challenging due to the similar properties of the mono- and di-brominated products. Recrystallization from a carefully selected solvent or solvent mixture is often the most effective method. In some cases, column chromatography on silica gel may be necessary. A patent for a similar compound suggests that esterification of the crude product, followed by distillation and then hydrolysis, can be an effective purification strategy.[2]
Q4: My reaction is not going to completion. What should I check?
A4: First, verify the quality and purity of your starting materials and reagents. Moisture can deactivate many reagents used in these syntheses. For nitration, ensure your nitric and sulfuric acids are concentrated. For bromination, check the activity of your brominating agent and catalyst. Also, ensure adequate mixing and that the reaction temperature is appropriate for the specific reagents being used.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound (Based on Analogous Reactions)
| Synthetic Route | Starting Material | Common Impurity | Typical Amount (mol%) | Mitigation Strategy |
| Nitration | 3-Bromo-4-fluorobenzoic acid | 3-Bromo-4-fluoro-6-nitrobenzoic acid (and other isomers) | 1-5% | Lower reaction temperature, controlled addition of nitrating agent.[1] |
| Bromination | 4-Fluoro-2-nitrobenzoic acid | 3,5-Dibromo-4-fluoro-2-nitrobenzoic acid | 2-10% | Precise stoichiometry of brominating agent, lower reaction temperature.[2] |
Experimental Protocols
Protocol 1: Nitration of 3-Bromo-4-fluorobenzoic acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Bromo-4-fluorobenzoic acid (1.0 eq).
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Acidic Medium: Cool the flask in an ice-salt bath to -10 °C and slowly add concentrated sulfuric acid (3-5 eq). Stir until the starting material is fully dissolved.
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Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
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Reaction: Slowly add the nitrating mixture to the solution of the starting material via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC.
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Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Bromination of 4-Fluoro-2-nitrobenzoic acid
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-Fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or concentrated sulfuric acid.
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Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) in portions to the solution at room temperature.
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Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
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Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 5-Bromo-4-fluoro-2-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-nitrobenzoic acid. Our goal is to help you improve reaction yields and overcome common challenges encountered during its synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the nitration of 4-bromo-3-fluorobenzoic acid.
Problem 1: Low or No Yield of this compound
A low yield of the desired product is a common issue in electrophilic aromatic substitution reactions. Several factors can contribute to this problem.
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Experimental Protocol: Representative Nitration of 4-bromo-3-fluorobenzoic acid
A representative procedure for the nitration of 4-bromo-3-fluorobenzoic acid involves the use of a nitrating mixture of concentrated sulfuric acid and nitric acid.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
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Reaction Setup: Dissolve 4-bromo-3-fluorobenzoic acid in concentrated sulfuric acid in a separate reaction vessel, and cool the mixture in an ice bath.
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Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of 4-bromo-3-fluorobenzoic acid, maintaining a low temperature (typically between 0-10°C).
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization, typically from an ethanol/water mixture.
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Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure sufficient reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed. - Gradually increase the reaction temperature, but not exceeding 25-30°C to avoid side reactions. |
| Suboptimal Reagent Concentration | - Use concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid for efficient generation of the nitronium ion (NO₂⁺). Dilute acids can significantly reduce the reaction rate and yield. |
| Poor Solubility of Starting Material | - Ensure the 4-bromo-3-fluorobenzoic acid is fully dissolved in the concentrated sulfuric acid before adding the nitrating mixture. Gentle warming may be required, followed by cooling before nitration. |
| Loss of Product During Work-up | - Ensure complete precipitation by using a sufficient amount of ice and allowing adequate time for the product to crystallize. - Minimize the amount of solvent used for washing the crude product to avoid dissolving the desired compound. |
Problem 2: Formation of Isomeric Impurities
The nitration of 4-bromo-3-fluorobenzoic acid can lead to the formation of undesired regioisomers, which can be challenging to separate from the main product. The primary directing effects of the substituents on the aromatic ring are key to understanding and controlling isomer formation. The carboxylic acid group is a meta-director, while the bromine and fluorine atoms are ortho, para-directors.
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Common Isomeric Side Products:
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3-Bromo-4-fluoro-2-nitrobenzoic acid: Formation of this isomer can occur, although it is generally less favored due to steric hindrance between the incoming nitro group and the adjacent carboxylic acid and bromine groups.
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2-Bromo-3-fluoro-6-nitrobenzoic acid: This is another potential, though less likely, isomeric byproduct.
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Strategies to Minimize Isomer Formation:
| Parameter | Recommendation | Impact on Isomer Formation |
| Reaction Temperature | Maintain a low reaction temperature, ideally between 0°C and 5°C. | Lower temperatures increase the selectivity for the thermodynamically favored product and reduce the formation of undesired isomers. |
| Rate of Addition | Add the nitrating mixture slowly and dropwise to the solution of the starting material. | Slow addition helps to maintain a low reaction temperature and prevents localized overheating, which can lead to the formation of side products. |
| Stirring | Ensure efficient and vigorous stirring throughout the reaction. | Good mixing ensures a homogeneous reaction mixture and helps to dissipate heat, leading to better selectivity. |
Problem 3: Presence of Dinitro or Other Over-Nitrated Byproducts
Over-nitration can occur if the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the aromatic ring.
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Mitigation of Over-Nitration:
| Factor | Corrective Action |
| Reaction Temperature | Strictly control the temperature and avoid allowing it to rise significantly above the optimal range. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent further nitration of the product. |
| Stoichiometry of Nitrating Agent | Use a slight excess, but not a large excess, of the nitrating mixture. A typical molar ratio of nitric acid to the substrate is around 1.1:1 to 1.2:1. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 4-bromo-3-fluorobenzoic acid?
A1: The optimal temperature is typically in the range of 0-10°C. Lower temperatures generally favor higher selectivity and reduce the formation of isomeric and over-nitrated byproducts. However, the reaction rate will be slower at lower temperatures, so a balance must be struck. It is crucial to maintain consistent and controlled cooling throughout the addition of the nitrating agent.
Q2: How can I effectively monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate monitoring. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid or phosphoric acid) is typically effective. UV detection at a suitable wavelength (e.g., 254 nm) allows for the quantification of the starting material, product, and any major byproducts. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified product should crystallize out, leaving the more soluble impurities in the mother liquor.
Q4: I am observing a dark-colored reaction mixture. Is this normal?
A4: The formation of a yellow to orange color is typical for nitration reactions. However, a very dark brown or black color may indicate the formation of degradation products or charring, which can be caused by excessively high temperatures or the use of overly concentrated reagents. If this occurs, it is advisable to stop the reaction and review the experimental conditions.
Q5: Can I use a different nitrating agent?
A5: While the combination of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used. For example, a mixture of an alkali metal nitrate (like potassium nitrate) in sulfuric acid can also generate the necessary nitronium ion. However, the reaction conditions may need to be re-optimized for different nitrating systems.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This data is representative and may vary depending on the specific experimental setup.
| Parameter | Condition | Expected Yield | Expected Purity | Key Considerations |
| Temperature | 0-5°C | Moderate to Good | High | Slower reaction rate, higher selectivity. |
| 10-20°C | Good to High | Moderate | Faster reaction rate, increased risk of side products. | |
| > 25°C | Variable (may decrease) | Low | Significant formation of isomers and dinitro compounds. | |
| Reaction Time | 1-2 hours | Moderate | Good | May be incomplete. |
| 3-5 hours | Good to High | Good | Optimal for completion with minimal side reactions. | |
| > 6 hours | High | Moderate to Low | Increased risk of over-nitration. | |
| HNO₃:Substrate Ratio | 1.1:1 | Good | High | May have some unreacted starting material. |
| 1.5:1 | High | Good | Good balance of yield and purity. | |
| > 2:1 | High | Low | Significant increase in dinitro byproducts. |
Experimental Protocols
Detailed Protocol for HPLC Analysis of Reaction Mixture
This protocol provides a general method for monitoring the nitration of 4-bromo-3-fluorobenzoic acid.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Reagents:
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Trifluoroacetic acid (TFA) or Phosphoric acid.
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Mobile Phase Preparation:
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Eluent A: Water with 0.1% TFA.
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Eluent B: Acetonitrile with 0.1% TFA.
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A typical starting gradient could be 70:30 (A:B) to 30:70 (A:B) over 15 minutes.
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Sample Preparation:
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Carefully quench a small aliquot of the reaction mixture in a known volume of ice-cold water/acetonitrile.
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Dilute the quenched sample to a suitable concentration for HPLC analysis.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Flow rate: 1.0 mL/min.
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Injection volume: 10 µL.
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Column temperature: 25°C.
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Detection wavelength: 254 nm.
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Analysis:
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Identify the peaks corresponding to the starting material, product, and any major impurities by comparing their retention times with those of authentic standards.
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Quantify the relative amounts of each component by integrating the peak areas.
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Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 6-bromo-7-fluoro-quinazolin-4(3H)-one?
A1: The most prevalent and direct method is the Niementowski quinazolinone synthesis.[1] This involves the cyclocondensation of 2-amino-4-bromo-5-fluorobenzoic acid with a suitable C1 source, typically formamide, at elevated temperatures.[2] Variations of this method, including the use of microwave irradiation, have been developed to improve reaction efficiency.[3]
Q2: How do the bromo and fluoro substituents on the anthranilic acid affect the reaction?
A2: The bromine and fluorine atoms are electron-withdrawing groups. This reduces the nucleophilicity of the amino group on the 2-amino-4-bromo-5-fluorobenzoic acid, which can make the initial acylation and subsequent cyclization more challenging compared to unsubstituted anthranilic acid.[4] Consequently, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to drive the reaction to completion.[4]
Q3: Are there alternative methods to the Niementowski reaction?
A3: Yes, alternative strategies exist for quinazolinone synthesis. One common approach involves a two-step process where the anthranilic acid is first converted to a 2-substituted-benzoxazin-4-one intermediate. This intermediate is then reacted with a nitrogen source, such as ammonia or formamide, to yield the quinazolinone. However, this method can also present challenges, such as the formation of diamide byproducts due to the reactivity of the benzoxazinone ring.[5]
Troubleshooting Guide
Low or No Product Yield
Question: I am experiencing very low or no yield of 6-bromo-7-fluoro-quinazolin-4(3H)-one. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common challenge in the synthesis of halo-substituted quinazolinones. Several factors can contribute to this issue:
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Suboptimal Reaction Temperature: The Niementowski reaction typically requires high temperatures, often in the range of 130-150°C for conventional heating. The electron-withdrawing nature of the bromo and fluoro groups may necessitate even higher temperatures to facilitate cyclization.
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Troubleshooting:
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Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Consider switching to a higher-boiling point solvent if formamide is not being used neat.
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Microwave-assisted synthesis can be a highly effective alternative, often providing higher yields in significantly shorter reaction times.[3]
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Insufficient Reaction Time: Due to the reduced reactivity of the starting material, longer reaction times may be required.
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Troubleshooting: Monitor the reaction at regular intervals using TLC or LC-MS to determine the optimal reaction time. Ensure the starting material is fully consumed.
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Purity of Starting Materials: Impurities in the 2-amino-4-bromo-5-fluorobenzoic acid or formamide can interfere with the reaction.
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Troubleshooting: Ensure the purity of your starting materials. Recrystallize the 2-amino-4-bromo-5-fluorobenzoic acid if necessary. Use high-purity, dry formamide.
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Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the desired product. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a known issue, particularly with high-temperature reactions.
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Potential Side Products:
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N-formyl-2-amino-4-bromo-5-fluorobenzoic acid: This is the initial intermediate of the reaction. Incomplete cyclization will result in its presence in the final mixture.
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Decarboxylation products: At high temperatures, the starting anthranilic acid may undergo decarboxylation.
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Diamide formation: If the reaction proceeds through a benzoxazinone intermediate, hydrolysis or reaction with formamide can lead to the formation of an acyclic diamide, which can be a significant byproduct.[5]
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Troubleshooting and Minimization:
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Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired quinazolinone over side products. Lowering the temperature and extending the reaction time might be beneficial.
-
Ensure Anhydrous Conditions: Use dry reagents and solvents to minimize the hydrolysis of any reactive intermediates.[5]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is often effective. Recrystallization from a high-boiling point solvent like ethanol or DMF may also be employed.
-
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one
This protocol is adapted from the general procedure for the Niementowski reaction with substituted anthranilic acids.[2]
Materials:
-
2-amino-4-bromo-5-fluorobenzoic acid
-
Formamide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromo-5-fluorobenzoic acid (1 equivalent) and formamide (4-5 equivalents).
-
Heat the reaction mixture with stirring to 130-150°C.
-
Monitor the reaction progress by TLC. The reaction time can vary from 4 to 12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one
This protocol utilizes microwave irradiation to potentially improve yield and reduce reaction time.[3]
Materials:
-
2-amino-4-bromo-5-fluorobenzoic acid
-
Formamide
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-4-bromo-5-fluorobenzoic acid (1 equivalent) and formamide (4-5 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150°C) for a predetermined time (e.g., 10-30 minutes). Optimization of time and temperature may be required.
-
After irradiation, allow the vessel to cool to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocol (steps 5-8).
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinazolinone Synthesis
| Product | Starting Material | Method | Reaction Time | Yield (%) | Reference |
| 6-bromoquinazolin-4(3H)-one | 2-amino-5-bromobenzoic acid | Conventional Heating | 4 hours | 91 | [2] |
| Substituted 3H-quinazolin-4-ones | Substituted anthranilic acids | Microwave Irradiation | 4 minutes | High | [3] |
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: Purification of 5-Bromo-4-fluoro-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used for dissolution. - Cool the solution for a longer period or at a lower temperature (e.g., ice bath) to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Too much solvent was used. | - Concentrate the filtrate by carefully evaporating some of the solvent and cool again to recover more product. | |
| Crystals were lost during filtration. | - Ensure the filter paper is properly fitted to the funnel. - Wet the filter paper with the cold recrystallization solvent before filtration to ensure a good seal. - Carefully transfer all the solid to the funnel. | |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature. |
| The compound is too soluble in the chosen solvent. | - Try a different solvent system. Good starting points for substituted benzoic acids include ethanol/water, acetic acid/water, or toluene. | |
| Poor Purity (Colored Crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
| Incomplete removal of starting materials or byproducts. | - Consider a pre-purification step, such as an acid-base extraction, to remove neutral or basic impurities. | |
| No Crystal Formation | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| The compound is too soluble in the solvent even at low temperatures. | - Change the solvent to one in which the compound has lower solubility at room temperature. | |
| Column Chromatography Issues | ||
| Product Elutes Too Quickly | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture (e.g., hexanes/ethyl acetate). |
| Product Does Not Elute | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. Adding a small amount of acetic acid or formic acid to the mobile phase can help in eluting carboxylic acids from silica gel. |
| Tailing of the Product Band | The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small percentage of a competitive polar modifier like acetic acid to the eluent to reduce tailing. |
| The sample was not fully dissolved before loading or was overloaded. | - Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading onto the column. - Use an appropriate amount of crude material for the column size. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include regioisomers formed during the nitration or bromination steps of the synthesis, unreacted starting materials, and di-substituted byproducts. For instance, isomers with the nitro or bromo group in different positions on the aromatic ring can be present.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A good starting point for recrystallization is a mixed solvent system, such as ethanol-water or acetic acid-water. The crude compound is dissolved in the minimum amount of the hot solvent in which it is more soluble (e.g., ethanol or acetic acid), and then the solvent in which it is less soluble (water) is added dropwise until turbidity persists. The solution is then heated until clear and allowed to cool slowly.
Q3: How can I effectively remove acidic impurities from my crude product?
A3: An acid-base extraction is an effective method. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The desired this compound will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The following techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from its isomers and other impurities and for determining the purity level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin Layer Chromatography (TLC): TLC is a quick and useful technique to monitor the progress of the purification.[1]
Experimental Protocols
Protocol 1: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent (e.g., ethanol or acetic acid) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add a second solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
troubleshooting failed reactions with 5-Bromo-4-fluoro-2-nitrobenzoic acid
Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or underperforming reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary sites for reaction:
-
Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly activated for nucleophilic attack due to the electron-withdrawing nitro group. The primary leaving groups are the bromo and fluoro substituents.
-
Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction.
-
Nitro Group: The nitro group can be reduced to an amine, which can then be used in further synthetic transformations.
Q2: Which halogen is the better leaving group in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1][2] Highly electronegative groups at the position of attack can accelerate this step. Therefore, contrary to SN1 and SN2 reactions, fluoride is often a better leaving group than bromide in SNAr because its high electronegativity makes the carbon it is attached to more electrophilic and susceptible to nucleophilic attack.[3][4] However, the relative reactivity can be influenced by the nucleophile, solvent, and reaction temperature.
Q3: My reaction is not proceeding. What are the common causes?
A3: A lack of reactivity is often due to one of the following:
-
Insufficiently nucleophilic reagent: The nucleophile may not be strong enough to attack the electron-deficient ring.
-
Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt, making the nucleophile more reactive.
-
Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier.
-
Steric hindrance: A bulky nucleophile may have difficulty accessing the reaction sites on the aromatic ring.
Q4: I am observing a mixture of products. How can I improve the selectivity?
A4: A mixture of products often arises from the non-selective substitution of the bromo and fluoro groups. To improve selectivity:
-
Control the temperature: Lowering the reaction temperature may favor substitution at the more reactive site.
-
Choose the appropriate nucleophile: The nature of the nucleophile can influence the regioselectivity of the reaction.
-
Protecting groups: If the carboxylic acid is interfering with the reaction, consider protecting it as an ester.
Troubleshooting Guide for Failed Reactions
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution
You are attempting to substitute one of the halogens with a nucleophile (e.g., an amine or an alcohol) but observe mostly starting material after the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in SNAr reactions.
Quantitative Data Example: Effect of Temperature and Solvent
| Entry | Nucleophile (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | THF | 60 | 24 | <5 |
| 2 | Piperidine | DMF | 60 | 24 | 45 |
| 3 | Piperidine | DMF | 100 | 12 | 85 |
| 4 | Piperidine | DMSO | 120 | 8 | 92 |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.2-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Formation of Multiple Products (Poor Selectivity)
You are observing a mixture of products corresponding to the substitution of the bromo and fluoro groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity in SNAr reactions.
Quantitative Data Example: Effect of Temperature on Selectivity (Substitution with Sodium Methoxide)
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (F-substituted : Br-substituted) |
| 1 | Methanol | 65 | 12 | 60:40 |
| 2 | Methanol | 25 | 24 | 85:15 |
| 3 | Methanol | 0 | 48 | >95:5 |
Experimental Protocol: Selective Substitution of Fluorine
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol for methoxide substitution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the nucleophile (e.g., sodium methoxide, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Maintain the temperature at 0 °C and monitor the reaction by LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the desired product.
Issue 3: Unwanted Reaction at the Carboxylic Acid Group
You are attempting a reaction at the halogen positions, but you observe side products related to the carboxylic acid (e.g., salt formation, esterification with a solvent).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side reactions at the carboxylic acid.
Experimental Protocol: Protection of the Carboxylic Acid as a Methyl Ester
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be used in subsequent reactions without further purification.
References
Technical Support Center: Suzuki Coupling with 5-Bromo-4-fluoro-2-nitrobenzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-2-nitrobenzoic acid. This substrate is particularly challenging due to a combination of steric hindrance and strong electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails with this substrate, begin by assessing these key parameters:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of your phosphine ligands and the homocoupling of the boronic acid partner.[1][2] Ensure your reaction flask is properly purged (e.g., via 3x vacuum/backfill cycles with Argon or Nitrogen) and that your solvents are thoroughly degassed.[3]
-
Catalyst and Ligand Integrity: Palladium (II) precatalysts can degrade over time, and phosphine ligands are often sensitive to air.[3] Use fresh or properly stored catalysts and ligands. For difficult couplings, using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) can improve consistency and ensure the efficient generation of the active Pd(0) species.[1][4]
-
Reagent Purity: Ensure the purity of your this compound, the boronic acid/ester, and the base. Impurities can inhibit the catalyst.
-
Solubility: Inadequate solubility of any reagent can halt the reaction. Your starting material, with its carboxylic acid, may have limited solubility in purely nonpolar solvents like toluene. A mixture of solvents, such as dioxane/water or THF/water, may be necessary.[5][6]
Q2: Which catalyst and ligand system is most effective for a sterically hindered and electron-deficient substrate like this?
A2: This substrate demands a highly active catalyst system. The combination of strong electron-withdrawing groups (-NO₂, -COOH, -F) and substitution ortho to the bromine atom presents significant challenges for both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]
Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] You should employ bulky, electron-rich phosphine ligands that are known to accelerate these difficult steps.[6][9]
-
Buchwald Biarylphosphine Ligands: These are the gold standard for challenging Suzuki couplings. Ligands like XPhos, SPhos, and RuPhos are designed to promote the coupling of sterically hindered and electron-poor aryl halides.[1][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and can be very effective, particularly for aryl chloride couplings, but they have also shown success with challenging bromides.[1][10]
-
Precatalysts: Using a precatalyst, such as an XPhos Pd G3 or G4 palladacycle, is highly recommended. These complexes are more stable and provide a reliable method for generating the active monoligated Pd(0) species required for difficult couplings.[4]
Q3: I'm observing significant debromination of my starting material and/or protodeboronation of my coupling partner. How can I minimize these side reactions?
A3: These are common side reactions, especially under harsh conditions or with prolonged reaction times.
-
To Minimize Debromination (Hydrodehalogenation): This side reaction can occur if the reaction temperature is too high or if there are sources of hydride in the reaction. Consider lowering the reaction temperature and ensure your solvent and base are pure.
-
To Minimize Protodeboronation: This occurs when the boronic acid/ester reacts with a proton source (like water) instead of transmetalating to the palladium center. This is a particular risk with electron-deficient boronic acids.[3][11]
-
Use a Milder, Non-Aqueous Base: While some water can be beneficial, excess water can promote protodeboronation. Using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often gives good results.[1][6] KF is also an option if your substrate is sensitive to stronger bases.[12]
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or MIDA boronate. These reagents are more resistant to premature hydrolysis and release the boronic acid slowly under the reaction conditions.[2][3]
-
Optimize Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC or LC-MS to determine the point of maximum conversion.
-
Q4: How do I select the optimal base and solvent for this specific coupling?
A4: The base is crucial for activating the boronic acid for the transmetalation step.[12] For this challenging substrate, a strong, non-nucleophilic base is generally required.
-
Base Selection:
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice for difficult couplings. It is strong enough to facilitate transmetalation but generally does not cause ester hydrolysis if that is a concern with your coupling partner.[1]
-
Cs₂CO₃ (Cesium Carbonate): Often more effective than other carbonate bases due to its higher solubility in organic solvents.[1][13]
-
K₂CO₃ (Potassium Carbonate): A standard base, but may be too weak for this substrate unless higher temperatures are used.[4]
-
-
Solvent Selection: The solvent must solubilize all components and be stable at the required temperature.
-
Aprotic Ethers: 1,4-Dioxane or THF are common choices, typically with a small amount of water (e.g., 4:1 or 5:1 ratio) to help dissolve the base and facilitate the reaction.[3][6]
-
Aromatic Hydrocarbons: Toluene is a good high-boiling solvent, which can be useful if higher temperatures are needed.[7]
-
Polar Aprotic Solvents: DMF can be used but may lead to side reactions at high temperatures.
-
Troubleshooting Guides & Data
Catalyst System Recommendations for Challenging Aryl Bromides
| Catalyst/Ligand System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yields (Similar Substrates) | Reference |
| XPhos Pd G3 | 1 - 2 | K₃PO₄ | Dioxane/H₂O | 80 - 110 | Good to Excellent | [1][4] |
| SPhos Pd G2 | 1 - 2 | K₃PO₄ | Toluene/H₂O | 100 - 120 | Good to Excellent | [14] |
| RuPhos Pd G3 | 1 - 2 | Cs₂CO₃ | Dioxane | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ / P(tBu)₃ | 1 - 2 | K₃PO₄ | Toluene | 80 - 110 | Moderate to Good | [12][15] |
| PdCl₂(dppf) | 2 - 5 | K₂CO₃ | DMF/H₂O | 90 - 100 | Variable, may be low | [4][16] |
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for Suzuki coupling of the target substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 5-Bromo-4-fluoro-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-nitrobenzoic acid. The information is tailored to address common issues encountered during experimental work, with a focus on the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, particularly in the context of nucleophilic aromatic substitution (SNAr).
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Inappropriate solvent choice: The solvent may be stabilizing the nucleophile too strongly, reducing its reactivity. This is common with polar protic solvents like water and alcohols. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophilic anion "naked" and more reactive.[1] |
| Insufficient reaction temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | |
| Weak nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring. | Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. | |
| Formation of Multiple Products/Side Reactions | Reaction with solvent: Protic solvents (e.g., alcohols) can sometimes act as nucleophiles, leading to undesired byproducts. | Use an aprotic solvent. If a protic solvent is necessary for solubility, consider using one that is less nucleophilic or use a larger excess of the desired nucleophile. |
| Decomposition of starting material or product: The reaction conditions (temperature, base) may be too harsh. | Attempt the reaction at a lower temperature for a longer duration. Screen different, milder bases if applicable. | |
| Poor Solubility of Reagents | Solvent does not effectively dissolve all reactants: For a reaction to proceed efficiently, all components should be in the same phase. | Use a solvent or a co-solvent system that ensures the solubility of all reactants. Polar aprotic solvents like DMF and DMSO are often good choices for dissolving polar organic molecules and inorganic salts.[2][3] |
| Difficulty in Product Purification | Solvent has a high boiling point: Solvents like DMF and DMSO can be difficult to remove under vacuum. | If possible, choose a lower-boiling point solvent like acetonitrile or THF. For high-boiling point solvents, perform a workup procedure that involves partitioning the product into a more volatile organic solvent and washing with water or brine to remove the high-boiling solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: Which solvent is generally recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: Polar aprotic solvents are highly recommended for SNAr reactions.[1] Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. These solvents can dissolve the substrate and many nucleophiles while enhancing the reactivity of the nucleophile.
Q2: Why are polar protic solvents like ethanol or water generally not recommended for SNAr reactions?
A2: Polar protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[4] This solvation stabilizes the nucleophile, making it less reactive and slowing down the rate of the SNAr reaction.
Q3: I am observing a very slow reaction rate. What is the first thing I should check?
A3: The first parameter to investigate is your choice of solvent. If you are using a polar protic solvent, switching to a polar aprotic solvent can dramatically increase the reaction rate. If you are already using a polar aprotic solvent, consider increasing the reaction temperature.
Q4: How does the choice of solvent affect the work-up of my reaction?
A4: The solvent's boiling point and miscibility with water are key considerations for the work-up. High-boiling point solvents like DMF and DMSO can be challenging to remove. A common procedure is to dilute the reaction mixture with water and extract the product with a lower-boiling organic solvent like ethyl acetate.[2]
Q5: Can I use a non-polar solvent like toluene or hexane?
A5: Non-polar solvents are generally not suitable for SNAr reactions involving charged nucleophiles, as they will not effectively dissolve the reactants.[5] However, in some specific cases with neutral nucleophiles and for certain catalytic reactions, less polar solvents might be used, sometimes with additives to improve reaction rates.[5]
Data Presentation
The following tables summarize quantitative data from SNAr reactions on aromatic compounds structurally similar to this compound. This data is provided for comparative purposes to illustrate solvent effects.
Table 1: Effect of Solvent on the Reaction of 4-Ethoxy-2-fluoro-1-nitrobenzene with Piperidine
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |
| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |
| (Data adapted from reactions of 4-ethoxy-2-fluoro-1-nitrobenzene)[2] |
Table 2: Relative Rates of an SNAr Reaction in Different Solvents
| Solvent | Relative Rate | Solvent Type |
| CH₃OH | 1 | Protic |
| H₂O | 7 | Protic |
| DMSO | 1,300 | Aprotic |
| DMF | 2,800 | Aprotic |
| CH₃CN | 5,000 | Aprotic |
| (Data represents the SNAr reaction of n-butyl bromide with azide and is illustrative of the general trend) |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.
Mandatory Visualization
Caption: A generalized workflow for the SNAr reaction.
Caption: Troubleshooting logic for low reaction conversion.
References
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid.
Synthesis Overview
A common synthetic route to this compound involves the nitration of 3-Bromo-4-fluorobenzoic acid. This process, while effective, can lead to the formation of several impurities that require careful management and control.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a mixture of isomers. How can I identify and separate them?
A1: The nitration of 3-Bromo-4-fluorobenzoic acid can lead to the formation of positional isomers. The primary expected impurity is 3-Bromo-4-fluoro-6-nitrobenzoic acid.
-
Identification: High-Performance Liquid Chromatography (HPLC) is the recommended method for identifying and quantifying isomeric impurities. Developing a method with a suitable column (e.g., C18) and mobile phase gradient can effectively separate the desired product from its isomers. Mass spectrometry (MS) can be coupled with HPLC to confirm the molecular weight of the separated components.
-
Separation: Preparative HPLC or fractional crystallization can be employed to separate the desired this compound from its isomers. The choice of solvent for crystallization is critical and may require screening of various solvents and solvent mixtures.
Q2: My final product shows the presence of the starting material, 3-Bromo-4-fluorobenzoic acid. What went wrong?
A2: The presence of unreacted starting material indicates an incomplete reaction. Several factors could contribute to this:
-
Insufficient Nitrating Agent: The molar ratio of nitric acid to the starting material may have been too low.
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy for complete conversion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Steps:
-
Increase Nitrating Agent: Incrementally increase the molar equivalents of nitric acid.
-
Optimize Temperature: Carefully increase the reaction temperature while monitoring for the formation of side products.
-
Extend Reaction Time: Increase the reaction time and monitor the progress by TLC or HPLC.
Q3: I have an impurity with a higher molecular weight than my product. What could it be?
A3: A higher molecular weight impurity could be a di-nitro or other over-brominated species. This can occur if the reaction conditions are too harsh.
-
Di-nitro Impurities: Excessive nitrating agent or high temperatures can lead to the introduction of a second nitro group on the aromatic ring.
-
Control Measures:
-
Carefully control the stoichiometry of the nitrating agent.
-
Maintain the recommended reaction temperature.
-
Consider a slower, dropwise addition of the nitrating agent to control the reaction exotherm.
-
Q4: How can I purify the crude product to remove these impurities?
A4: Purification can be achieved through a combination of techniques:
-
Aqueous Work-up: Quenching the reaction mixture in water will precipitate the crude product, leaving some highly polar impurities in the aqueous phase.
-
Recrystallization: This is an effective method for removing isomeric impurities and unreacted starting material. The choice of solvent is crucial and should be determined experimentally.
-
Column Chromatography: For high purity requirements, silica gel column chromatography can be used to separate the desired product from closely related impurities.
Caption: A general workflow for troubleshooting impurities.
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Potential Impurity Type |
| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Starting Material | Unreacted |
| This compound | C₇H₃BrFNO₄ | 264.01 | Desired Product | - |
| 3-Bromo-4-fluoro-6-nitrobenzoic acid | C₇H₃BrFNO₄ | 264.01 | Isomeric Impurity | By-product |
| Di-nitro-bromo-fluorobenzoic acid | C₇H₂BrFN₂O₆ | 309.00 | Over-nitration | By-product |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 3-Bromo-4-fluorobenzoic acid (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents). Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at 10-15 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product under vacuum.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting material, the desired product, and the main isomeric impurity. Retention times will need to be confirmed with standards if available.
Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent industrial approach is the nitration of a substituted benzoic acid precursor. While a direct protocol for this compound is not extensively published, a well-documented analogous process is the nitration of 3-fluorobenzoic acid to produce 5-fluoro-2-nitrobenzoic acid.[1][2] This serves as a strong model for the synthesis of the target molecule from 4-Bromo-3-fluorobenzoic acid. The reaction typically involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the primary safety concerns when scaling up this nitration reaction?
A2: The nitration of aromatic compounds is a highly exothermic process and presents significant safety risks, especially on a larger scale.[3][4] Key hazards include:
-
Thermal Runaway: The reaction can generate a large amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing an explosion.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.
-
Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) gases.
It is crucial to have robust temperature control, adequate ventilation, and appropriate personal protective equipment (PPE) when performing this reaction at scale.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: The primary impurity of concern is the formation of the undesired regioisomer, 3-Bromo-4-fluoro-2-nitrobenzoic acid. The regioselectivity of the nitration is influenced by the directing effects of the existing substituents on the aromatic ring. Additionally, residual starting material and byproducts from over-nitration can also be present.
Q4: How can the isomeric purity of the final product be determined?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical methods for determining the isomeric purity of nitrobenzoic acid derivatives.[5][6][7] These techniques can effectively separate and quantify the desired product and its isomers. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or HPLC. - Reaction Temperature: While lower temperatures are generally favored to control exotherms and improve selectivity, a temperature that is too low can slow down the reaction rate. A careful optimization of the temperature profile is necessary. - Reagent Stoichiometry: Ensure an adequate molar ratio of the nitrating agent is used. A slight excess of nitric acid is common, but a large excess can lead to side reactions.[2] |
| Product Loss During Work-up | - Precipitation/Crystallization: The product is typically isolated by quenching the reaction mixture in water. The temperature and rate of addition during quenching can affect the crystal size and filtration efficiency. Ensure the product is fully precipitated before filtration. - Washing: Washing the crude product is necessary to remove residual acids and impurities. However, excessive washing, especially with solvents in which the product has some solubility, can lead to significant yield loss. Use cold water for washing.[1][2] |
Problem 2: High Levels of Isomeric Impurity (3-Bromo-4-fluoro-2-nitrobenzoic acid)
| Potential Cause | Troubleshooting & Optimization |
| Reaction Temperature | The formation of the undesired isomer is highly dependent on the reaction temperature. Lowering the nitration temperature can significantly improve the regioselectivity.[1][2] |
| Nitrating Agent Composition | The ratio of sulfuric acid to nitric acid in the nitrating mixture can influence the reaction's selectivity. Optimization of this ratio may be required. |
| Addition Rate | A slow and controlled addition of the nitrating agent to the solution of the starting material helps to maintain a consistent temperature and minimize localized "hot spots" that can favor the formation of the undesired isomer. |
Problem 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting & Optimization |
| Poor Crystal Formation | - Quenching Conditions: The rate of addition of the reaction mixture to water and the temperature of the water can influence the particle size of the precipitate. A slower quench into cold water may promote the formation of more easily filterable crystals. - Recrystallization: If the initial purity is low, recrystallization from a suitable solvent or solvent mixture (e.g., water, ethanol/water) can be an effective purification method.[9] |
| Co-precipitation of Impurities | The undesired isomer may co-precipitate with the desired product. Fractional crystallization, where the difference in solubility of the isomers in a particular solvent is exploited, can be a useful technique for separation.[10] |
Quantitative Data
The following tables summarize key quantitative data for the analogous synthesis of 5-fluoro-2-nitrobenzoic acid, which can serve as a valuable reference for the scale-up of this compound synthesis.
Table 1: Effect of Nitration Temperature on Isomer Formation (Analogous Synthesis)
| Nitration Temperature (°C) | Desired Isomer (5-fluoro-2-nitrobenzoic acid) (%) | Undesired Isomer (3-fluoro-2-nitrobenzoic acid) (%) |
| +25 | ~98.05 | ~1.95 |
| +10 | ~98.35 | ~1.65 |
| -10 to +5 | ~98.5 - 99.0 | ~1.0 - 1.5 |
Data adapted from the synthesis of 5-fluoro-2-nitrobenzoic acid as described in patent EP0751115B1.[1][2]
Table 2: Typical Reagent Quantities for Scale-Up (Analogous Synthesis)
| Reagent | Moles | Mass/Volume |
| 3-Fluorobenzoic Acid (Starting Material) | 1.0 | 140.11 g |
| 100% Sulfuric Acid | - | ~3.88 parts by weight relative to starting material |
| Nitrating Acid (67% H₂SO₄, 33% HNO₃) | ~1.36 parts by weight relative to starting material | - |
| Quench Water | - | ~10-12 parts by weight relative to starting material |
Data adapted from the synthesis of 5-fluoro-2-nitrobenzoic acid as described in patent EP0751115B1.[1][2]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from the procedure for the analogous synthesis of 5-fluoro-2-nitrobenzoic acid.[1][2] This protocol should be optimized for the specific starting material and scale of operation.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (e.g., 0-10 °C) with an ice bath.
-
Reaction Setup: Charge a reactor with concentrated sulfuric acid and cool it to the desired reaction temperature (e.g., 0-5 °C).
-
Addition of Starting Material: Slowly add the 4-Bromo-3-fluorobenzoic acid to the cooled sulfuric acid with stirring, ensuring the temperature remains within the set range.
-
Nitration: Add the prepared nitrating mixture dropwise to the reaction mixture over a period of 1-2 hours. The temperature of the reaction mixture should be carefully monitored and maintained throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to ensure the starting material is consumed.
-
Quenching: Slowly and carefully add the reaction mixture to a stirred vessel containing a mixture of ice and water. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. fvs.com.py [fvs.com.py]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to Precursors for PARP Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone in the treatment of cancers with DNA repair deficiencies, is a field of continuous innovation. The choice of starting materials and synthetic routes significantly impacts the efficiency, scalability, and cost-effectiveness of producing these life-saving therapeutics. This guide provides an objective comparison of common and alternative precursors for the synthesis of four major PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib, supported by experimental data and detailed methodologies.
Olaparib: A Tale of Three Precursors
The synthesis of Olaparib, the first-in-class PARP inhibitor, has evolved from traditional multi-step approaches to more streamlined and environmentally friendly methods. Here, we compare three prominent synthetic strategies starting from different precursors.
Data Presentation: Olaparib Synthesis Comparison
| Synthetic Route | Key Precursor(s) | Number of Steps (from precursor) | Overall Yield | Key Advantages | Key Disadvantages |
| Phosphonate Route | 2-Formylbenzoic acid, Dimethylphosphite | ~6 | ~34-46%[1] | Well-established methodology | Use of phosphonate reagent, moderate yield |
| Eco-friendly Route | 2-Acetylbenzoic acid | 4 | 51%[2] | High atom economy, environmentally benign, phosphonate-free[2] | Newer methodology, may require process optimization |
| Phthalhydrazide Route | Phthalhydrazide | ~4 (to key intermediate) | 62% (for key intermediate)[1] | Utilizes a low-cost industrial byproduct, avoids hydrazine hydrate in early steps[1] | Involves a Negishi coupling reaction |
Experimental Protocols: Key Olaparib Syntheses
1. Phosphonate Route (Horner-Wadsworth-Emmons Approach):
This traditional route involves the initial formation of a phosphonate intermediate from 2-formylbenzoic acid and dimethylphosphite. This is followed by a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde to construct the core structure of Olaparib.
-
Step 1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. To a solution of 2-formylbenzoic acid in an appropriate solvent, dimethylphosphite is added, and the reaction is typically carried out at an elevated temperature.
-
Step 2: Horner-Wadsworth-Emmons Reaction. The resulting phosphonate is reacted with 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)benzaldehyde in the presence of a base (e.g., triethylamine) in an anhydrous solvent like tetrahydrofuran (THF) to yield the olefinic intermediate.
-
Subsequent Steps. The intermediate undergoes further transformations, including cyclization with hydrazine hydrate, to afford Olaparib.
2. Eco-friendly Route from 2-Acetylbenzoic Acid:
This greener approach avoids the use of phosphonate reagents and proceeds through a transition metal-free α-arylation.
-
Step 1: α-Arylation of 2-Acetylbenzoic Acid. 2-Acetylbenzoic acid is reacted with a suitable aryl halide in the presence of a base to generate a key intermediate.
-
Step 2: Phthalazinone Ring Formation. The resulting product is then cyclized with hydrazine hydrate to form the phthalazinone core.
-
Final Steps. Subsequent amide coupling and other modifications lead to the final Olaparib molecule. This route is noted for its operational simplicity and high atom economy.[2]
3. Phthalhydrazide Route:
This scalable process utilizes phthalhydrazide, a readily available and low-cost industrial byproduct.
-
Step 1: Chlorination of Phthalhydrazide. Phthalhydrazide is treated with a chlorinating agent like phosphorus oxychloride to yield a monochloride product.[1]
-
Step 2: Negishi Coupling. The monochloride intermediate is then coupled with an organozinc reagent derived from a suitable aromatic bromide in the presence of a palladium catalyst.[1]
-
Subsequent transformations including hydrolysis and amide bond formation complete the synthesis of Olaparib.
Logical Relationship: Olaparib Synthesis Strategies
Caption: Comparison of three synthetic routes to Olaparib.
Rucaparib: Efficiency Through Modern Catalysis
The synthesis of Rucaparib has seen significant improvements in efficiency, with a modern approach dramatically increasing the overall yield compared to earlier process chemistry routes.
Data Presentation: Rucaparib Synthesis Comparison
| Synthetic Route | Key Precursor(s) | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Heck/Imino-Stetter Route | ortho-Iodoaniline derivative, Acrylonitrile | 3 (separation operations) | 54-59%[3][4] | High overall yield, concise, uses commercially available starting materials[3][4] | May require specialized catalytic conditions |
| Previous Process Route | meta-Fluorobenzoic acid derivative | Multiple | ~5.2% | Established industrial process | Low overall yield, lengthy sequence |
Experimental Protocol: Heck/Imino-Stetter Route for Rucaparib
This highly efficient synthesis constructs the complex indole core of Rucaparib in a convergent manner.
-
Step 1: Heck Reaction. A commercially available ortho-iodoaniline derivative is coupled with acrylonitrile using a palladium catalyst to form a 2-aminocinnamonitrile intermediate.[3]
-
Step 2: Imino-Stetter Reaction. The 2-aminocinnamonitrile is then reacted with an appropriate aldehyde in the presence of a cyanide catalyst to construct the indole-3-acetonitrile core with all necessary substituents in the correct positions.[3]
-
Step 3: Azepinone Formation. The final seven-membered lactam ring is formed through reduction of the nitrile group followed by intramolecular cyclization, yielding Rucaparib.[3]
Experimental Workflow: Rucaparib Synthesis
Caption: Workflow for the efficient synthesis of Rucaparib.
Niraparib: Embracing Biocatalysis and Asymmetric Synthesis
The synthesis of the chiral PARP inhibitor Niraparib has benefited from the application of modern synthetic techniques, including biocatalysis and copper-catalyzed cross-coupling reactions, to improve efficiency and stereoselectivity.
Data Presentation: Niraparib Synthesis Approaches
| Synthetic Route | Key Precursor(s)/Method | Key Features |
| Biocatalytic Route | Imine Reductases (IREDs) | Reduces the number of synthetic steps from eight to five, avoids harsh chemicals like aluminum trichloride, high enantiomeric excess (>98%)[5]. |
| Asymmetric Synthesis | Copper-catalyzed N-arylation | Convergent route with a high-yielding, regioselective C-N bond formation as a key step[6]. |
Experimental Protocols: Key Niraparib Syntheses
1. Biocatalytic Synthesis of a Key Chiral Intermediate:
This approach utilizes enzymes to achieve high stereoselectivity in the synthesis of the crucial 3-aryl-piperidine moiety of Niraparib.
-
Enzymatic Reduction: A suitably substituted pyridinium substrate is subjected to a cascade of enzymatic reactions catalyzed by imine reductases (IREDs). These enzymes can catalyze imine formation, conjugate reduction, and imine reduction in a single pot, leading to the desired chiral piperidine with high yield and enantiomeric excess.[5]
2. Asymmetric Synthesis via Copper-Catalyzed N-Arylation:
This route relies on a highly efficient and regioselective copper-catalyzed cross-coupling reaction to assemble the final molecule.
-
Copper-Catalyzed N-Arylation: A chiral 3-aryl-piperidine intermediate is coupled with a suitable indazole derivative using a copper catalyst. This reaction forms the key C-N bond with high regioselectivity and yield, leading to the Niraparib scaffold.[6]
Logical Relationship: Niraparib Synthesis Strategies
Caption: Comparison of biocatalytic and asymmetric synthesis routes to Niraparib.
Talazoparib: Challenges in a Complex Synthesis
The synthesis of Talazoparib, a highly potent PARP inhibitor, involves the construction of a complex tetracyclic core.
Data Presentation: Talazoparib Synthesis
A known synthetic route starts from 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde. The final step of one patented synthesis, the cyclization with hydrazine hydrate, reports a high yield and purity.
| Step | Reactants | Yield | Purity (HPLC) |
| Final Cyclization | Intermediate, Hydrazine Hydrate | 89.6% | 99.3% |
Experimental Protocol: Key Step in Talazoparib Synthesis
-
Final Cyclization: An advanced intermediate is reacted with hydrazine hydrate in a suitable solvent such as ethanol at reflux to form the final tetracyclic structure of Talazoparib. The product is then typically purified by recrystallization.
PARP1 Signaling Pathway in DNA Repair
PARP inhibitors exert their therapeutic effect by interfering with the DNA damage response (DDR) pathway, particularly the base excision repair (BER) pathway.
PARP1-Mediated Base Excision Repair
Caption: The role of PARP1 in base excision repair and the mechanism of action of PARP inhibitors.
Cost and Safety Considerations
A comprehensive comparison of precursors must also include an analysis of their cost and safety profiles.
-
Cost: Precursors that are readily available as commodity chemicals or are byproducts of other industrial processes, such as phthalhydrazide, offer a significant cost advantage. In contrast, complex chiral building blocks or specialized reagents may contribute substantially to the overall cost of synthesis.
-
Safety: The use of hazardous reagents is a critical consideration in pharmaceutical manufacturing. For example, hydrazine is a known carcinogen and its use requires stringent safety precautions.[1] Routes that avoid or minimize the use of such toxic materials are highly desirable. Similarly, the safety profiles of solvents and catalysts must be carefully evaluated. Safety Data Sheets (SDS) for key precursors should be consulted to understand their potential hazards. For instance, phthalhydrazide is considered a hazardous substance and may cause irritation, while dimethylphosphite also presents handling challenges.
Conclusion
The synthesis of PARP inhibitors is a dynamic field where the choice of precursors and synthetic strategy has a profound impact on the overall efficiency and sustainability of the manufacturing process. For Olaparib, newer, eco-friendly routes starting from 2-acetylbenzoic acid or the use of the inexpensive precursor phthalhydrazide offer significant advantages over the traditional phosphonate-based synthesis. The synthesis of Rucaparib has been revolutionized by a highly efficient Heck/imino-Stetter reaction sequence, dramatically improving the overall yield. For Niraparib, the adoption of biocatalysis and modern asymmetric synthesis methods is paving the way for more streamlined and stereoselective production. As the demand for these targeted therapies continues to grow, the development of even more efficient, cost-effective, and safer synthetic routes will remain a key area of research and development.
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
efficacy of PARP inhibitors derived from 5-Bromo-4-fluoro-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetically-derived PARP inhibitor, BFN-PARPi, with the well-established, FDA-approved drug Olaparib. The hypothetical BFN-PARPi is based on a plausible synthetic route originating from 5-Bromo-4-fluoro-2-nitrobenzoic acid, a starting material of interest for generating novel chemical entities in cancer research. This document is intended to serve as a resource for researchers in the field of oncology and drug discovery, offering a framework for the evaluation of new PARP inhibitors.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial components of the DNA damage response (DDR) pathway.[1] PARP1 detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains that act as a scaffold to recruit other DNA repair proteins.[1][2] In cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[4]
Synthesis of a Hypothetical PARP Inhibitor: BFN-PARPi
While no PARP inhibitors are directly documented as being synthesized from this compound, a plausible synthetic route can be proposed based on established synthetic methodologies for other PARP inhibitors that utilize substituted nitrobenzoic acids as precursors.[3][5] The benzamide moiety is a common pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, enabling competitive binding to the enzyme's catalytic site.[6][7]
The proposed synthesis of BFN-PARPi would involve a multi-step process, likely beginning with the conversion of the carboxylic acid of this compound to an amide, followed by a series of reactions to construct the core scaffold of the inhibitor, which would be designed to interact with the PARP active site.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of our hypothetical BFN-PARPi and the established PARP inhibitor, Olaparib. The data for BFN-PARPi is projected to be within a realistic range for a novel, potent PARP inhibitor.
Table 1: In Vitro PARP1 Enzyme Inhibition
| Compound | PARP1 IC50 (nM) |
| BFN-PARPi (Hypothetical) | 2.5 |
| Olaparib | 5.0[8] |
Table 2: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | BRCA Status | BFN-PARPi (Hypothetical) | Olaparib |
| MDA-MB-436 | BRCA1 mutant | 0.8 | 1.7[8] |
| HCC1937 | BRCA1 mutant | 8.5 | ~96[8] |
| Capan-1 | BRCA2 mutant | 0.04 | <0.1[9] |
| MDA-MB-231 | BRCA wild-type | 12.0 | 14[10] |
| MCF-7 | BRCA wild-type | 9.0 | 10[10] |
| MIA PaCa-2 | BRCA wild-type | >50 | >100[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Fluorescence-Based PARP1 Enzyme Inhibition Assay
This protocol is adapted from a method that quantifies the remaining NAD+ substrate after the PARP1 enzymatic reaction.[11][12][13]
Materials:
-
Black 96-well plate
-
Recombinant PARP1 enzyme
-
Activated DNA
-
NAD+
-
PARP assay buffer
-
Test compounds (BFN-PARPi, Olaparib) dissolved in DMSO
-
Fluorescence developing reagent
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration in the assay should be kept at 1%.
-
Assay Reaction: To each well of the 96-well plate, add the following components in order:
-
PARP assay buffer
-
Activated DNA (50 µg/mL final concentration)
-
Test compound at the desired concentration
-
NAD+ (100 nM final concentration)
-
Recombinant PARP1 enzyme (concentration optimized for ~70% NAD+ conversion)
-
-
Incubation: Incubate the plate on a shaker at 300 rpm at room temperature for the optimized duration (e.g., 90 minutes).
-
Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the fluorescence developing reagent according to the manufacturer's instructions. This typically involves a heating step.
-
Fluorescence Reading: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 372 nm, Em: 444 nm).[13]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with PARP inhibitors.[14][15]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (BFN-PARPi, Olaparib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This guide provides a comparative overview of a hypothetical PARP inhibitor, BFN-PARPi, and the established drug, Olaparib. The presented data and experimental protocols offer a foundational framework for the preclinical evaluation of novel PARP inhibitors. The principle of synthetic lethality remains a powerful strategy in oncology, and the continued exploration of new chemical scaffolds, such as those potentially derived from this compound, is essential for the development of next-generation cancer therapeutics. The provided methodologies and visualizations are intended to aid researchers in their efforts to identify and characterize promising new drug candidates.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Starting Materials for 5-Bromo-4-fluoro-2-nitrobenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, particularly those with pharmaceutical applications such as PARP inhibitors, the selection of the starting material is a critical determinant of reaction efficiency, yield, and the overall success of the synthetic route. 5-Bromo-4-fluoro-2-nitrobenzoic acid is a commonly utilized building block due to its unique substitution pattern, which offers multiple reaction sites for diversification. However, a range of alternative halogenated and nitrated benzoic acid derivatives are commercially available and can serve as viable, and in some cases, superior, alternatives.
This guide provides a comprehensive comparison of alternative starting materials to this compound, focusing on their application in the synthesis of quinazolinones, a prevalent core structure in many biologically active molecules. The comparison includes an analysis of reactivity trends, a summary of reported yields, and detailed experimental protocols.
Theoretical Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of these starting materials in many common synthetic transformations, such as the initial step of quinazolinone synthesis from an anthranilic acid derivative, is often governed by the principles of nucleophilic aromatic substitution (SNAr). The rate of an SNAr reaction is largely influenced by the nature of the leaving group (the halogen) and the electronic effects of the other substituents on the aromatic ring.
Generally, in SNAr reactions, the reactivity of the halogen leaving group follows the trend: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom through a strong inductive effect. While direct comparative kinetic data for all the listed alternatives is not available in a single study, this principle provides a strong theoretical basis for predicting their relative reactivity.
Quantitative Comparison of Starting Materials in Quinazolinone Synthesis
The following table summarizes key properties and reported yields for the synthesis of quinazolinone derivatives from this compound and its alternatives. It is important to note that the yield data is collated from different studies and may not represent a direct comparative analysis under identical reaction conditions. However, it provides valuable insights into the potential efficiency of each starting material.
| Starting Material | Key Features | Reported Yield (%) in Quinazolinone Synthesis |
| This compound | Bromo and fluoro substituents offer differential reactivity for sequential reactions. | Not explicitly found in a direct synthesis. Often, the corresponding anthranilic acid is used. |
| 4-Chloro-2-fluoro-5-nitrobenzoic Acid | Commercially available and versatile building block for various heterocyclic systems. | Yields for subsequent steps after initial transformations are reported, but not for the direct conversion to a simple quinazolinone. |
| 2-Amino-5-nitrobenzoic Acid | A direct precursor to 6-nitroquinazolin-4(3H)-one. The nitro group can be further functionalized. | 6-nitroquinazolin-4(3H)-one synthesis with formamide reported with good yields. |
| 5-Bromoanthranilic Acid | A precursor for the synthesis of 6-bromo-substituted quinazolinones. | Used in the synthesis of tricyclic quinazolinones with varying yields depending on the subsequent reaction partners. |
| 5-Nitroanthranilic Acid | A precursor for 6-nitro-substituted quinazolinones. | Used in the synthesis of 2-methyl-3-alkyl-6-nitro-4-(3H) quinazolinones in good yields.[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of quinazolinone derivatives from alternative starting materials. These protocols are intended to provide a general framework and may require optimization for specific substrates.
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid
This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid with formamide.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (1.0 eq) and an excess of formamide.
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure 6-nitroquinazolin-4(3H)-one.
Protocol 2: General Synthesis of Fused Quinazolinones from Substituted Anthranilic Acids
This protocol outlines a common route for the synthesis of fused quinazolinone derivatives starting from a substituted anthranilic acid.[2]
Step 1: N-Acylation of Anthranilic Acid
-
Dissolve the substituted anthranilic acid (e.g., 5-bromoanthranilic acid) (1.0 eq) in a suitable solvent such as pyridine or DMF.
-
Add the desired acyl chloride (e.g., chloroacetyl chloride) (1.1 eq) dropwise with stirring at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent.
Step 2: Formation of the Benzoxazinone Intermediate
-
Dissolve the N-acyl anthranilic acid from Step 1 in acetic anhydride.
-
Heat the mixture under reflux for several hours.
-
Remove the excess acetic anhydride under reduced pressure to obtain the benzoxazinone intermediate.
Step 3: Formation of the Quinazolinone
-
Dissolve the benzoxazinone intermediate from Step 2 in a suitable solvent (e.g., ethanol or DMF).
-
Add the desired amine or hydrazine (1.2 eq).
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the general synthetic pathways discussed.
Caption: General workflow for the one-step synthesis of 6-nitroquinazolin-4(3H)-one.
Caption: General multi-step workflow for the synthesis of fused quinazolinones.
Conclusion
The selection of a starting material for the synthesis of complex heterocyclic molecules is a multifaceted decision that depends on factors such as commercial availability, cost, reactivity, and the desired substitution pattern in the final product. While this compound is a valuable and versatile reagent, this guide highlights several viable alternatives. Based on the principles of nucleophilic aromatic substitution, fluorinated analogs are predicted to exhibit higher reactivity. Commercially available anthranilic acid derivatives, such as 2-amino-5-nitrobenzoic acid and 5-bromoanthranilic acid, offer more direct routes to specific quinazolinone scaffolds. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to explore these alternatives in their synthetic endeavors. Further experimental studies involving a direct, side-by-side comparison of these starting materials under standardized conditions would be highly valuable to the scientific community.
References
biological activity of 5-Bromo-4-fluoro-2-nitrobenzoic acid derivatives
A Comparative Guide to the Potential Biological Activities of 5-Bromo-4-fluoro-2-nitrobenzoic Acid Derivatives
Introduction
This compound is a halogenated and nitrated benzoic acid derivative with potential applications in medicinal chemistry. The strategic incorporation of fluorine, bromine, and a nitro group into the benzoic acid scaffold suggests that its derivatives could exhibit a range of biological activities. Fluorine is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The bromo and nitro functionalities offer sites for further chemical modification, allowing for the creation of diverse molecular libraries for biological screening.
This guide provides a comparative analysis of the potential biological activities of derivatives of this compound, based on the observed activities of structurally similar compounds. Due to a lack of direct experimental data on derivatives of this specific molecule in the public domain, this document serves as a predictive resource for researchers, outlining potential therapeutic applications and the experimental protocols to validate them.
Potential Biological Activities and Comparative Analysis
Based on the biological profiles of related fluorinated and nitrated benzoic acid derivatives, compounds derived from this compound are anticipated to be investigated for the following activities:
-
Enzyme Inhibition: Fluorinated benzoic acid derivatives have shown inhibitory activity against various enzymes. For instance, derivatives of 2-fluorobenzoic acid have been explored as inhibitors of acetylcholinesterase (AChE) and other enzymes.[2] The presence of the electronegative fluorine and the potential for the carboxylate to interact with active site residues make these compounds promising candidates for enzyme inhibitor screening.
-
Anticancer Activity: Certain fluorinated benzoic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells.[3] The mechanism often involves the activation of caspase cascades. Furthermore, related structures are used in the synthesis of known anticancer agents.
-
Antibacterial Activity: The structure-activity relationships of various 2-fluorobenzoic acid derivatives have been studied for their antibacterial properties against Gram-positive bacteria.[2]
-
Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and some are derivatives of benzoic acid. For example, 4-Fluoro-2-(phenylamino)benzoic acid, an anthranilic acid derivative, is noted for its anti-inflammatory potential.[4]
The following table summarizes the potential biological activities and provides a comparison with known activities of structurally related compounds.
| Biological Activity | Potential Target/Mechanism for this compound Derivatives | Comparison with Structurally Related Compounds |
| Enzyme Inhibition | Inhibition of kinases, proteases, or other enzymes involved in disease pathways. | Derivatives of 2-fluorobenzoic acid have been investigated as acetylcholinesterase inhibitors.[2] Fluorinated sulfonic ester derivatives have shown inhibitory effects against α-glucosidase and α-amylase.[5] |
| Anticancer Activity | Induction of apoptosis through caspase activation; inhibition of signaling pathways crucial for cancer cell proliferation. | Certain fluorinated benzoic acids can induce apoptosis.[3] 5-Fluorouracil, a fluorinated pyrimidine, is a widely used anticancer drug, and its derivatives have been synthesized to improve efficacy.[6] |
| Antibacterial Activity | Disruption of bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes. | Ortho-, meta-, and para-fluorobenzoylthiosemicarbazides have been evaluated for their antibacterial activity.[2] |
| Anti-inflammatory Activity | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. | Anthranilic acid derivatives, which share the aminobenzoic acid core, are a known class of NSAIDs.[4] |
Experimental Protocols
To validate the potential biological activities of novel this compound derivatives, the following experimental protocols, adapted from methodologies used for similar compounds, are recommended.
Enzyme Inhibition Assay (General Protocol)
A common method to assess enzyme inhibition is a colorimetric or fluorometric assay. The following is a generalized protocol that can be adapted for specific enzymes.
Principle: The enzyme catalyzes a reaction that produces a detectable product. The inhibitor reduces the rate of this reaction.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compounds (derivatives of this compound)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds, typically in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product over time using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Activity: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
General Workflow for Screening Biological Activity
Caption: A general workflow for the synthesis and biological screening of novel derivatives.
Potential Mechanism of Action: Caspase-Mediated Apoptosis
Caption: A simplified diagram of a potential caspase-mediated apoptosis pathway.
Conclusion
While direct experimental evidence for the is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of fluoro, bromo, and nitro groups on the benzoic acid core offers a versatile platform for the synthesis of novel compounds with potential applications in enzyme inhibition, anticancer, antibacterial, and anti-inflammatory research. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the therapeutic potential of this promising class of molecules. Further research is warranted to synthesize and evaluate these derivatives to elucidate their specific biological activities and structure-activity relationships.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Compounds Synthesized from 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and structural analysis of three potential classes of compounds derived from 5-bromo-4-fluoro-2-nitrobenzoic acid: amides, benzimidazoles, and quinazolinones. Due to the limited availability of direct experimental data for compounds synthesized from this specific starting material, this document presents representative synthetic protocols and expected spectroscopic data based on known chemical principles and analysis of closely related structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel compounds based on the this compound scaffold.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds and other derivatives. The presence of multiple reactive sites—a carboxylic acid, a nitro group, and two different halogen substituents—allows for diverse chemical transformations, making it an attractive scaffold for medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for cross-coupling reactions at the bromo position, opens up avenues for creating a wide array of novel molecules with potential biological activity. This guide explores the synthesis and structural characterization of three such classes of compounds.
I. Synthesis and Structural Analysis of N-Substituted Amides
Amide bond formation is a fundamental transformation in organic synthesis, often leading to compounds with significant biological activity. Direct amidation of this compound with various primary and secondary amines can yield a library of N-substituted amides.
Experimental Protocol: General Procedure for Amide Synthesis
A common method for the synthesis of amides from carboxylic acids involves the use of a coupling agent to activate the carboxylic acid.[1][2]
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) is added at 0 °C. The mixture is stirred for 15-20 minutes.
-
Amine Addition: The desired primary or secondary amine (1.0 eq) is then added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure amide.
Data Presentation: Representative Spectroscopic Data for N-Aryl Amides
The following table summarizes the expected spectroscopic data for a representative N-aryl amide derivative.
| Compound | Structure | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spectrum (m/z) |
| N-phenyl-5-bromo-4-fluoro-2-nitrobenzamide | ![]() | 10.5-11.0 (s, 1H, NH), 8.2-8.4 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 7.1-7.3 (m, 1H, Ar-H) | 162-164 (C=O), 148-150 (C-NO₂), 138-140 (C-F), 135-137 (Ar-C), 130-132 (Ar-CH), 128-130 (Ar-CH), 124-126 (Ar-CH), 120-122 (Ar-CH), 118-120 (C-Br) | [M]+, [M+2]+ (isotope pattern for Br), fragments corresponding to loss of NO₂, CONHPh |
II. Synthesis and Structural Analysis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] A plausible route to benzimidazoles from this compound involves initial amidation followed by reduction of the nitro group and subsequent cyclization.
Experimental Protocol: General Procedure for Benzimidazole Synthesis
-
Amide Formation: Synthesize the N-aryl amide of this compound as described in Section I, using an ortho-phenylenediamine derivative.
-
Nitro Group Reduction: The resulting nitro-amide (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or catalytic hydrogenation (e.g., H₂, Pd/C), is used to reduce the nitro group to an amine. The reaction is typically heated and monitored by TLC.
-
Cyclization: The intermediate diamine is then cyclized to the benzimidazole. This can often be achieved by heating in a high-boiling solvent, sometimes with an acid catalyst.
-
Work-up and Purification: The reaction mixture is worked up appropriately depending on the reagents used. For SnCl₂ reduction, the mixture is typically basified and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Data Presentation: Representative Spectroscopic Data for Benzimidazole Derivatives
The following table presents expected spectroscopic data for a representative benzimidazole derivative.[5][6][7]
| Compound | Structure | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spectrum (m/z) |
| 2-(5-Bromo-4-fluoro-2-aminophenyl)-1H-benzo[d]imidazole | ![]() | 12.0-13.0 (br s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 5.0-5.5 (br s, 2H, NH₂) | 150-152 (C=N), 142-144 (C-F), 135-137 (Ar-C), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (C-Br) | [M]+, [M+2]+ (isotope pattern for Br) |
III. Synthesis and Structural Analysis of Quinazolinones
Quinazolinones are another important class of heterocyclic compounds possessing diverse pharmacological activities.[8] A potential synthetic route to quinazolinones from this compound involves the reduction of the nitro group to an amine, followed by reaction with an appropriate reagent to form the heterocyclic ring.
Experimental Protocol: General Procedure for Quinazolinone Synthesis
-
Nitro Group Reduction: this compound is first reduced to 2-amino-5-bromo-4-fluorobenzoic acid. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.
-
Cyclization: The resulting anthranilic acid derivative (1.0 eq) is then reacted with a suitable cyclizing agent, such as an acid anhydride or an orthoester, in a suitable solvent and often with heating to form the quinazolinone ring. For example, refluxing with triethyl orthoformate can yield the unsubstituted quinazolinone.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation: Representative Spectroscopic Data for Quinazolinone Derivatives
The following table provides expected spectroscopic data for a representative quinazolinone derivative.
| Compound | Structure | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spectrum (m/z) |
| 6-Bromo-7-fluoro-4-oxo-3,4-dihydroquinazoline | ![]() | 12.0-12.5 (br s, 1H, NH), 8.1-8.3 (s, 1H, N=CH), 7.8-8.0 (d, 1H, Ar-H), 7.5-7.7 (d, 1H, Ar-H) | 160-162 (C=O), 148-150 (C-F), 145-147 (N=CH), 135-138 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 118-120 (C-Br) | [M]+, [M+2]+ (isotope pattern for Br), fragments showing loss of CO, and subsequent fragmentation of the heterocyclic ring.[9] |
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of the proposed compound classes from this compound.
Caption: A general workflow for the synthesis and structural analysis of compounds from this compound.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 5-Bromo-4-fluoro-2-nitrobenzoic Acid
This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of synthesized 5-Bromo-4-fluoro-2-nitrobenzoic acid. We present detailed experimental protocols and comparative data to assist researchers in establishing the quality and integrity of their compound.
Purity Benchmarks and Alternative Compounds
For specialized organic compounds used in research and development, a purity of ≥95% is typically required, with ≥98% being preferable for sensitive applications.[1] Commercial offerings of this compound often specify a purity of 95% or higher.[2] The validation methods described here are also applicable to analogous halogenated nitrobenzoic acids, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, 2-Fluoro-5-nitrobenzoic acid, and 4-Bromo-5-fluoro-2-nitrobenzoic acid.[3][4][5]
Recommended Analytical Workflow
A multi-technique approach is the most robust strategy for purity validation.[6] The classical criteria for determining the purity of organic compounds include evaluating elemental composition and the sharpness of the melting point.[7] However, modern analytical testing, which involves a combination of chromatographic and spectroscopic methods, is considered the most accurate and preferred approach.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for determining impurity profiles, while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both identity confirmation and purity assessment.[8]
Caption: Workflow for purity validation of synthesized compounds.
Experimental Protocols
Detailed methodologies for the principal validation techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a superior method for the separation and quantification of aromatic carboxylic acids.[9] A reversed-phase method is typically employed to handle the polar nature of the analyte.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Linear gradient to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure and identifying proton-containing impurities.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.
-
Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. Integrate all observed peaks. The presence of unexpected signals or integrals that do not correspond to the expected molecular structure indicates impurities.
Melting Point Determination
A pure crystalline solid will have a sharp and defined melting point range, whereas impurities will typically cause depression and broadening of the melting range.[6][10]
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the sample into a capillary tube to a depth of 2-3 mm.
-
Procedure: Place the capillary in the apparatus. Heat at a rapid rate to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10] Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Presentation and Comparison
The following table summarizes the expected analytical results for a high-purity sample of this compound against a potentially impure sample.
| Analytical Technique | High Purity Standard (Expected Result) | Alternative Result (Indicates Impurity) |
| HPLC | Single, sharp peak with purity >98% by area. | Multiple peaks, with the main peak area <95%. |
| ¹H NMR (in DMSO-d₆) | Clean spectrum with distinct peaks corresponding to the aromatic protons and the carboxylic acid proton. Integral ratios match the 3 protons. | Additional peaks in the aromatic or aliphatic regions; incorrect integration ratios. |
| Melting Point | Sharp melting range (e.g., 1-2°C span). | Broad melting range (>5°C span) and depressed compared to literature values. |
| Mass Spectrometry (ESI-) | Major peak at m/z corresponding to [M-H]⁻ (approx. 261.9, 263.9 for Br isotopes). | Presence of other significant m/z peaks not attributable to fragmentation or isotopes. |
| Appearance | White to off-white crystalline solid. | Discolored (e.g., yellow or brown) solid, oily or gummy appearance. |
Logical Flow for Purity Decision
The decision-making process for accepting or rejecting a synthesized batch can be visualized as a logical flow based on the combined analytical data.
Caption: Decision tree for synthesized batch acceptance.
References
- 1. quora.com [quora.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. ossila.com [ossila.com]
- 6. moravek.com [moravek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Identity determination and purity testing [chemcon.com]
- 9. PlumX [plu.mx]
- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]
Comparative Study of Reaction Conditions for the Synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a crucial building block in the development of various pharmaceutical compounds, is primarily achieved through the electrophilic nitration of 3-bromo-4-fluorobenzoic acid. The regioselectivity and yield of this reaction are highly dependent on the specific conditions employed. This guide provides a comparative analysis of potential reaction conditions based on established principles of electrophilic aromatic substitution and data from analogous reactions, offering insights for optimizing the synthesis of this important intermediate.
Understanding the Reaction Pathway
The core of the synthesis is the introduction of a nitro group (-NO₂) onto the aromatic ring of 3-bromo-4-fluorobenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The directing effects of the substituents already present on the benzene ring—the bromine atom, the fluorine atom, and the carboxylic acid group—play a critical role in determining the position of the incoming nitro group.
The carboxylic acid group is a deactivating and meta-directing substituent[1][2]. The halogen atoms (bromine and fluorine) are also deactivating but are ortho, para-directing. In the case of 3-bromo-4-fluorobenzoic acid, the positions ortho and para to the halogens and meta to the carboxylic acid group are considered. The interplay of these directing effects significantly influences the formation of the desired this compound isomer over other potential isomers.
Caption: General reaction scheme for the synthesis of this compound.
Comparison of Reaction Conditions
Direct experimental data for the nitration of 3-bromo-4-fluorobenzoic acid is not extensively available in the public domain. Therefore, this comparison is based on analogous nitration reactions of substituted benzoic acids, particularly fluorinated and chlorinated derivatives. The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid[1][3][4].
| Parameter | Condition A (Milder) | Condition B (Harsh) | Rationale and Expected Outcome |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Oleum (H₂SO₄ + SO₃) | Condition B provides a higher concentration of the nitronium ion electrophile, which can be necessary for highly deactivated substrates. However, it also increases the risk of side reactions and the formation of undesired isomers[5]. |
| Temperature | 0°C to Room Temperature | Room Temperature to 50-60°C | Lower temperatures generally favor higher regioselectivity and minimize the formation of byproducts. Increased temperatures can accelerate the reaction rate but may lead to a decrease in the yield of the desired isomer[1][5]. |
| Reaction Time | Several hours to overnight | Shorter duration (e.g., 1-4 hours) | The reaction time is inversely related to the temperature and the strength of the nitrating agent. Careful monitoring is crucial to prevent over-nitration. |
| Solvent | Concentrated H₂SO₄ | Oleum | Sulfuric acid or oleum typically serves as both the catalyst and the solvent[3]. |
| Yield | Potentially lower but cleaner reaction | Potentially higher but with more impurities | A trade-off often exists between reaction rate/yield and the purity of the product. |
Experimental Protocols
The following are generalized experimental protocols derived from the nitration of similar substituted benzoic acids. Note: These protocols should be considered as starting points and require optimization for the specific synthesis of this compound.
Protocol 1: Nitration using Concentrated Nitric Acid and Sulfuric Acid
This protocol is based on the nitration of p-fluorobenzoic acid and represents a standard approach[6].
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid.
-
Reaction Setup: In a separate flask, dissolve 3-bromo-4-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-bromo-4-fluorobenzoic acid, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1 hour), and then let it gradually warm to room temperature, continuing to stir for several hours (e.g., 16 hours)[6].
-
Work-up: Pour the reaction mixture over crushed ice. The precipitated product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Purification: The crude product may require further purification, such as recrystallization from a suitable solvent (e.g., ethanol/water), to remove isomeric impurities.
Protocol 2: Nitration using Fuming Nitric Acid and Oleum
This protocol is a more aggressive approach suitable for deactivated substrates.
-
Reaction Setup: Dissolve 3-bromo-4-fluorobenzoic acid in oleum in a flask cooled in an ice bath.
-
Nitration: Slowly add fuming nitric acid dropwise to the solution while carefully monitoring the temperature.
-
Reaction Progression: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a predetermined period.
-
Work-up and Purification: The work-up and purification steps are similar to Protocol 1.
Caption: A generalized experimental workflow for the nitration of 3-bromo-4-fluorobenzoic acid.
Conclusion
The synthesis of this compound via nitration of 3-bromo-4-fluorobenzoic acid requires careful control of reaction conditions to achieve both high yield and high regioselectivity. Researchers should start with milder conditions (e.g., concentrated nitric acid/sulfuric acid at low temperatures) and adjust to more forcing conditions if necessary. The choice of conditions will ultimately depend on the reactivity of the substrate and the desired purity of the final product. Thorough analysis of the product mixture, for instance by HPLC or NMR, is essential to determine the isomeric ratio and guide the optimization of the reaction and purification processes.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 3. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 4. fvs.com.py [fvs.com.py]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-4-fluoro-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the chemical reactivity of 5-Bromo-4-fluoro-2-nitrobenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of multiple functional groups—a carboxylic acid, a nitro group, and two different halogen substituents on an activated aromatic ring. This unique arrangement allows for a variety of selective chemical transformations.
The following sections detail the reactivity of this compound in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and derivatization of the carboxylic acid. We provide a comparative analysis with structurally similar compounds, supported by experimental data from related molecules where direct data for the target compound is not available. Detailed experimental protocols and mechanistic diagrams are also included to facilitate practical application in a research setting.
Comparative Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, while the differential reactivity of the fluoro and bromo substituents allows for selective transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group ortho and para to the halogens is crucial for stabilizing this intermediate.
A key principle in SNAr is that fluorine is a significantly better leaving group than bromine. This is in contrast to SN1 and SN2 reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] Consequently, nucleophilic substitution is expected to occur selectively at the fluorine-bearing carbon.
Table 1: Comparison of Expected SNAr Reactivity with Alternative Compounds
| Compound | Relative Reactivity | Leaving Group | Comments |
| This compound | High | Fluorine | The nitro group strongly activates the ring for SNAr at the C-F position. |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | High | Fluorine | Similar reactivity to the bromo-analogue, with fluorine being the preferred leaving group. |
| 2-Fluoro-5-nitrobenzoic acid | High | Fluorine | A common substrate for SNAr, providing a good benchmark for reactivity.[2][3] |
| 5-Bromo-2-nitrobenzoic acid | Low | Bromine | Lacks the highly activating fluorine leaving group, resulting in significantly lower SNAr reactivity. |
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, a crucial transformation for introducing a key functional group for further derivatization, such as in the synthesis of heterocyclic compounds.[4] The primary challenge is to achieve this reduction without affecting the halogen substituents (dehalogenation).
Several methods are available for the chemoselective reduction of nitroarenes in the presence of halogens. Catalytic hydrogenation with palladium on carbon (Pd/C) is often too reactive and can lead to dehalogenation. Milder reagents are therefore preferred.
Table 2: Comparison of Nitro Group Reduction Methods
| Reducing System | Catalyst/Reagent | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel | >90 | Preferred over Pd/C for avoiding dehalogenation of chloro and bromo groups.[5] |
| Metal/Acid Reduction | SnCl₂·2H₂O | 85-95 | A classic and reliable method for nitro group reduction in the presence of halogens. |
| Metal/Acid Reduction | Fe/AcOH | 80-90 | An economical and effective method, though sometimes requiring longer reaction times. |
| Borohydride System | NaBH₄/NiCl₂·6H₂O | >90 | A rapid and high-yielding method at room temperature.[6] |
Carboxylic Acid Derivatization
The carboxylic acid group of this compound can undergo standard transformations such as esterification and amidation. These reactions are typically straightforward, although the electron-withdrawing nature of the substituents on the ring can influence the reactivity of the carboxyl group.
Table 3: Comparison of Esterification Methods
| Method | Reagents | Typical Yield (%) | Comments |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | 70-85 | A classic, equilibrium-driven process. Requires removal of water to drive the reaction to completion.[7] |
| Microwave-Assisted Esterification | Alcohol, H₂SO₄ (cat.), Microwave | >90 | Significantly reduces reaction times and can improve yields.[8] |
| Acyl Chloride Formation followed by Esterification | SOCl₂, then Alcohol | >95 (two steps) | A high-yielding but two-step process. Useful for hindered alcohols. |
Experimental Protocols
The following are representative experimental protocols for key transformations of this compound. These are based on established procedures for structurally similar compounds.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO or DMF.
-
Add the amine and DIPEA to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Nitro Group using SnCl₂
This protocol outlines the reduction of the nitro group to an amine while preserving the halogen substituents.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in ethanol or ethyl acetate, add Tin(II) chloride dihydrate.
-
Stir the reaction mixture at room temperature or heat to reflux (up to 78 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-4-fluoro-2-aminobenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Fischer Esterification of the Carboxylic Acid
This protocol describes the esterification of the carboxylic acid group.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (large excess, can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 2-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or recrystallization.
Visualizing Reactivity and Workflows
To further clarify the chemical principles and experimental procedures discussed, the following diagrams have been generated.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for organic synthesis.
Caption: Comparative reactivity of halogens in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
The Synthetic Utility of 5-Bromo-4-fluoro-2-nitrobenzoic Acid in PARP Inhibitor Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimately the success of a synthetic campaign. This guide provides a comprehensive comparison of 5-Bromo-4-fluoro-2-nitrobenzoic acid and its applications, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, benchmarked against alternative synthetic precursors.
This compound, and its readily accessible derivative 5-bromo-4-fluoroisatoic anhydride, have emerged as valuable building blocks in medicinal chemistry. The strategic placement of bromo, fluoro, and nitro functionalities on the benzoic acid scaffold offers multiple avenues for chemical elaboration, making it a versatile precursor for the synthesis of complex heterocyclic systems, most notably the quinazolinone core found in a class of potent PARP inhibitors.
Comparative Analysis of Synthetic Precursors for PARP Inhibitors
The development of PARP inhibitors, such as the clinically approved drug Niraparib, has led to the exploration of various synthetic routes starting from different precursors. While Niraparib itself features an indazole core, the quinazolinone scaffold, accessible from this compound, represents a key bioisostere in the design of novel PARP inhibitors. This section compares the synthetic route to a quinazolinone-based PARP inhibitor intermediate with a common synthetic route to Niraparib.
| Parameter | Synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one | Synthesis of Niraparib Intermediate (from 3-methyl-2-nitrobenzoic acid) |
| Starting Material | 5-Bromo-4-fluoroisatoic anhydride | 3-Methyl-2-nitrobenzoic acid |
| Key Intermediate | 6-bromo-7-fluoro-quinazolin-4(3H)-one | Methyl 3-formyl-2-nitrobenzoate |
| Overall Yield | Yields for individual steps are reported, but an overall yield is not available in the reviewed literature. | A multi-step synthesis with an overall yield of approximately 11-15% has been reported in patent literature.[1][2] |
| Key Reaction Steps | Cyclization with formamide.[3] | Esterification, oxidation, Schiff base formation, cyclization, amidation, deprotection, and chiral resolution.[2] |
| Reaction Conditions | High temperature (130°C) for cyclization.[3] | A wider range of conditions including reflux, low temperatures for specific steps, and the use of various reagents and catalysts.[2] |
| Scalability | The one-step cyclization to the quinazolinone core is relatively straightforward. | The multi-step synthesis of Niraparib presents more challenges for large-scale production.[1] |
Experimental Protocols
Synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one from 5-bromo-4-fluoroisatoic anhydride
This protocol describes the synthesis of the quinazolinone core from 5-bromo-4-fluoroisatoic anhydride, which is derived from this compound.
Materials:
-
5-bromo-4-fluoroisatoic anhydride
-
Formamide
-
Water
-
Ethanol (anhydrous)
Procedure:
-
A mixture of 5-bromo-4-fluoroisatoic anhydride (1 equivalent) and formamide (4 equivalents) is stirred at 130°C for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, the mixture is cooled to 60°C, and water (3 volumes) is added.[3]
-
The mixture is stirred for an additional 30 minutes, during which the product precipitates.[3]
-
The precipitate is collected by vacuum filtration.[3]
-
The crude product is washed with anhydrous ethanol to afford 6-bromo-7-fluoro-quinazolin-4(3H)-one.[3]
Synthesis of Niraparib Intermediate from 3-methyl-2-nitrobenzoic acid
This protocol outlines the initial steps in a common synthetic route to Niraparib.
Step 1: Esterification of 3-methyl-2-nitrobenzoic acid
Materials:
-
3-methyl-2-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
3-methyl-2-nitrobenzoic acid (1 equivalent) is dissolved in methanol (5 equivalents) with gentle heating.[2]
-
Concentrated sulfuric acid is added catalytically, and the mixture is heated to 58°C.[2]
-
Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution.[2]
-
The product, methyl 3-methyl-2-nitrobenzoate, is extracted, washed, and dried with anhydrous sodium sulfate. A yield of 82.2% has been reported for this step.[2]
Subsequent steps would involve the oxidation of the methyl group to an aldehyde, followed by a series of reactions to construct the indazole ring and introduce the piperidine moiety.[2]
Biological Activity of Quinazolinone-Based PARP Inhibitors
The 6-bromo-7-fluoro-quinazolin-4(3H)-one scaffold serves as a template for the development of potent PARP inhibitors. The inhibitory activity of these compounds is typically evaluated using in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
| Compound Class | Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Quinazolinone Derivatives | 8-methyl-2-(4'-substituted)phenyl | 130 - 270 | Not Reported |
| Phenanthridinone Derivatives | Varied substitutions on the phenyl ring | 10.5 - 48.9 | 1.8 - 8.2 |
Note: The data for quinazolinone derivatives is for a series of 8-methylquinazolinones, which are structurally related to the 6-bromo-7-fluoro-quinazolinones.[4] The data for phenanthridinone derivatives is provided for comparison of another class of PARP inhibitors. Data adapted from a study on novel phenanthridinone-based PARP inhibitors.
Visualizing the Molecular Landscape: Pathways and Workflows
To better understand the context of this compound applications, the following diagrams illustrate the key biological pathway and a general synthetic workflow.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Caption: General workflow for the synthesis of quinazolinone-based PARP inhibitors.
Conclusion
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-fluoro-2-nitrobenzoic Acid: A Guide for Laboratory Professionals
For immediate reference, in the event of a spill or planned disposal of 5-Bromo-4-fluoro-2-nitrobenzoic acid, it is critical to adhere to established safety protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary procedures, personal protective equipment, and waste management steps.
This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Proper handling and disposal are paramount to ensure a safe laboratory environment. The following procedures are based on standard safety data sheets for this and structurally related compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the availability and use of appropriate personal protective equipment and engineering controls.
| Control Type | Specification | Rationale |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers should be in close proximity to the workstation.[5] | To minimize inhalation exposure and provide immediate decontamination facilities. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] | To protect against dust particles and splashes that can cause serious eye irritation.[2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4][5] | To prevent skin irritation upon contact.[2][3] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | To prevent respiratory tract irritation from dust inhalation.[3][4] |
Spill Response and Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure the Area: If the spill is large, evacuate non-essential personnel from the immediate area.
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust.[4]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required personal protective equipment as outlined in the table above.
-
Contain the Spill: Prevent the further spread of the solid material. Avoid actions that could generate dust.
-
Clean the Spill: Carefully sweep or vacuum the spilled solid material.[1][5] Avoid dry sweeping that can create dust. If necessary, moisten the material slightly to minimize dust generation.
-
Collect the Waste: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.[1][4][5]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be placed in the same labeled waste container.
Waste Disposal Procedure
The disposal of this compound and its contaminated waste must be handled as hazardous waste.
-
Waste Collection:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
-
Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-4-fluoro-2-nitrobenzoic acid
Essential Safety and Handling Guide for 5-Bromo-4-fluoro-2-nitrobenzoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is expected to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.[3][4][5] | To prevent eye contact which can cause serious irritation.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5][7] | To avoid direct skin contact which can lead to irritation.[1][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient, during spill cleanup, or when dust generation is likely.[3][7] | To prevent respiratory tract irritation.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before use, thoroughly review the compound's SDS.[5] For novel compounds, review the SDS of structurally similar chemicals.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]
-
Gather Materials: Before starting work, confirm that all necessary PPE is available and in good condition. Spill cleanup materials should also be readily accessible.[8]
2. Handling Procedures
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[6]
-
Avoid Contact: Prevent the chemical from coming into contact with eyes, skin, or clothing.[6][8]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation.[8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][10][11] Store containers below eye level.[4][5]
3. Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, closed container for disposal.[7] Avoid generating dust.[7][10]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
Table 2: Emergency and First-Aid Measures
| Exposure Type | Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][6][8] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation occurs, seek medical advice/attention.[1][6] Remove and wash contaminated clothing before reuse.[6][10] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing.[1][6] If the person feels unwell, call a POISON CENTER or doctor.[1][6] If not breathing, provide artificial respiration.[10] |
| Ingestion | Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterwards.[1][9] Seek immediate medical attention.[9][10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: As a halogenated organic compound, this chemical should be collected in a designated, labeled, and sealed container for halogenated organic waste.[7][12]
-
Disposal Method: Do not discharge into sewer systems.[7] Engage a licensed chemical waste disposal company for disposal in accordance with local, state, and federal regulations.[7][9]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.pt [fishersci.pt]
- 2. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



